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Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile: A Technical Guide for Drug Development

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of bifunctional heterocycles is paramount for achieving target selectivity and optimal pharmacokinetic profiles. 3-(3-isobutyl-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of bifunctional heterocycles is paramount for achieving target selectivity and optimal pharmacokinetic profiles. 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile is a highly versatile synthetic intermediate. Featuring an amphoteric pyrazole core, a lipophilic isobutyl steric shield, and a polar, electron-withdrawing propanenitrile arm, this compound serves as a critical scaffold in the development of kinase inhibitors and 1 [1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind its physicochemical behavior and provide self-validating analytical protocols to ensure absolute data integrity during preclinical characterization.

Structural Rationale & Quantitative Descriptors

The physicochemical behavior of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile is dictated by the push-pull dynamics of its functional groups. The isobutyl group at the C3 position increases the overall lipophilicity (LogP) and provides a flexible steric bulk that can occupy hydrophobic pockets in target proteins. Conversely, the propanenitrile group at C4 acts as a hydrogen-bond acceptor, significantly increasing the Topological Polar Surface Area (tPSA) and modulating the electron density of the pyrazole π -system.

This electron-withdrawing effect slightly lowers the pKa of the N1-proton compared to an unsubstituted pyrazole, making it more amenable to base-catalyzed N-alkylation or N-arylation.

Table 1: Key Physicochemical Descriptors

PropertyValueCausality / Structural Contributor
Molecular Formula C₁₀H₁₅N₃Core (C₃H₂N₂) + Isobutyl (C₄H₉) + Nitrile (C₃H₄N)
Molecular Weight 177.25 g/mol Optimal for fragment-based drug design (MW < 300).
LogP (Predicted) ~1.95Driven by the hydrophobic C3-isobutyl chain.
pKa (Acidic) ~14.2N1-H deprotonation; lowered by the C4-nitrile dipole.
pKa (Basic) ~2.1N2 protonation; weakly basic due to aromaticity.
tPSA 52.6 ŲPyrazole (28.6 Ų) + Nitrile (24.0 Ų); excellent for CNS penetration.

Logical Workflows & Synthetic Utility

Understanding the physicochemical boundaries of this intermediate is critical before deploying it in complex synthetic workflows. The diagrams below illustrate the logical progression of its characterization and its subsequent utility in drug synthesis.

Workflow Start 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile Bifunctional Synthon LogP Lipophilicity (LogP) RP-HPLC (OECD 117) Start->LogP Hydrophobic Profiling pKa Ionization (pKa) Potentiometric Titration Start->pKa Acid/Base Profiling Sol Thermodynamic Solubility Shake-Flask UV-Vis Start->Sol Dissolution Kinetics Data Validated ADME Profile Data Synthesis LogP->Data pKa->Data Sol->Data

Workflow for the comprehensive physicochemical characterization of the pyrazole intermediate.

Synthesis Core Pyrazole Core (pKa ~14.2) Base Deprotonation (Cs2CO3 / DMF) Core->Base N1-H Activation Prod N-Arylated Scaffold (e.g., SPR Inhibitor) Base->Prod SNAr Reaction Electro Aryl Halide Coupling Partner Electro->Prod Electrophilic Attack

Logical diagram of N-arylation utilizing the acidic N1-proton of the pyrazole core.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, theoretical models must be grounded in empirical data. The following methodologies are engineered to be self-validating, preventing false positives caused by the compound's unique structural features.

Protocol A: Determination of Lipophilicity (LogP) via RP-HPLC

Causality Rationale: The target compound contains an amphiphilic pyrazole core. Traditional shake-flask (octanol/water) methods often fail due to the formation of micro-emulsions at the solvent interface. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), as outlined in the2 [2], circumvents this by using a solid hydrophobic stationary phase to dynamically measure partitioning, providing highly reproducible data.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 70:30 Methanol/Water (v/v). Causality: Methanol is preferred over acetonitrile because its hydrogen-bonding profile better mimics the octanol/water biological partitioning model.

  • Column Selection: Utilize a base-deactivated C18 column (e.g., Waters XBridge, 5 µm, 4.6 x 150 mm). Causality: Standard C18 columns possess residual silanol groups that act as cation-exchangers. These will artificially increase the retention time of the weakly basic pyrazole nitrogen, skewing the LogP calculation.

  • Calibration: Inject a mixture of reference standards with known LogP values (See Table 2) to establish a standard curve.

  • Execution: Inject 10 µL of a 1 mg/mL solution of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile. Record the retention time ( tR​ ) and the dead time ( t0​ ) using thiourea.

Table 2: Reference Standards for OECD 117 RP-HPLC Calibration

Reference CompoundLiterature LogPTarget Retention Time (min)*
Thiourea (Dead Time)-1.021.2
Aniline0.903.4
Phenol1.464.8
Toluene2.737.5
Chlorobenzene2.848.1

*Note: Retention times are illustrative for a 70:30 MeOH/Water isocratic run at 1.0 mL/min.

Self-Validation Checkpoint: Calculate the capacity factor k′=(tR​−t0​)/t0​ . Plot logk′ vs. reference logP . The protocol is internally validated only if the R2 of the calibration curve is > 0.99. The target compound's LogP is then interpolated from this linear regression.

Protocol B: Co-Solvent Potentiometric Titration for pKa Determination

Causality Rationale: The highly lipophilic isobutyl group renders the compound poorly soluble in strictly aqueous buffers at neutral pH. Attempting a standard aqueous titration will result in micro-precipitation, causing severe hysteresis in the titration curve. A3 [3] is strictly required.

  • Solvent Preparation: Prepare three distinct solvent systems: 30%, 40%, and 50% Methanol in water (w/w), all containing 0.15 M KCl. Causality: The KCl background electrolyte maintains a constant ionic strength, ensuring that thermodynamic activity coefficients remain stable throughout the shifting pH.

  • Electrode Calibration: Calibrate the glass pH electrode using the Gran's plot method specifically within each co-solvent mixture. Causality: Standard aqueous pH buffers fail here because they do not account for the liquid junction potential shift caused by the organic modifier.

  • Titration: Dissolve 2.0 mg of the compound in 10 mL of the selected solvent. Titrate with 0.05 M standardized KOH from pH 2.0 to 12.0 under a continuous nitrogen sparge. Causality: Nitrogen prevents atmospheric CO2​ from dissolving to form carbonic acid, which would introduce a false inflection point in the alkaline region.

Self-Validation Checkpoint: Immediately following the forward titration, perform a back-titration using 0.05 M HCl. If the forward and backward titration curves superimpose perfectly ( Δ pH < 0.05 across the curve), the system is validated, confirming that no undetected precipitation occurred. The apparent pKa values from the three solvent ratios are then plotted against the reciprocal of the dielectric constant and extrapolated to 0% methanol to find the true aqueous pKa.

References

  • CONDENSED HETEROCYCLIC COMPOUND - European Patent Office - EP 4219500 A1. European Patent Office (EPO).
  • Chromatographic Approaches for Physicochemical Characterization of Compounds. Open Access eBooks.
  • Cyclohex-2-ene-1-carboxylic Acid|CAS 62115-15-5 (Potentiometric Titration Workflows). Benchchem.

Sources

Exploratory

1H NMR and 13C NMR chemical shifts for 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile

Comprehensive Structural Characterization of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile: An In-Depth Guide to 1 H and 13 C NMR Spectroscopy Executive Summary The compound 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile is...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Structural Characterization of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile: An In-Depth Guide to 1 H and 13 C NMR Spectroscopy

Executive Summary

The compound 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile is a highly functionalized heterocyclic scaffold that frequently serves as a critical intermediate in the development of kinase inhibitors (e.g., JAK inhibitors) and advanced agrochemicals. Accurate structural elucidation of this molecule is paramount for downstream synthetic validation and structure-activity relationship (SAR) modeling.

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignments for this molecule. By synthesizing empirical literature data from structurally analogous substituted pyrazoles[1], isobutyl derivatives[2], and propanenitrile-functionalized heterocycles[3], we establish a rigorous framework for interpreting the chemical shifts, coupling constants, and 2D correlation networks of this compound.

Mechanistic Rationale & Molecular Architecture

To accurately predict and assign the NMR spectra, the molecule must be deconstructed into its three electronically distinct domains. Understanding the causality behind the electron density distribution is critical for spectral interpretation:

  • The 1H-Pyrazole Core : This electron-rich, aromatic five-membered ring dictates the primary deshielding effects. The adjacent electronegative nitrogen atoms pull electron density away from the C3 and C5 positions, shifting their corresponding signals downfield. Furthermore, rapid tautomerization between the 1H and 2H forms in solution causes the N-H proton to appear as a broad singlet[1].

  • The Isobutyl Moiety at C3 : The -CH 2​ -CH(CH 3​ ) 2​ group acts as a weak electron-donating group via inductive effects (+I). The methylene protons directly attached to the aromatic C3 position experience moderate anisotropic deshielding[2].

  • The Propanenitrile Arm at C4 : The -CH 2​ -CH 2​ -CN chain is subjected to competing electronic forces. The methylene group attached to the pyrazole C4 is influenced by the aromatic ring current, while the terminal methylene is deshielded by the strongly electron-withdrawing cyano group (-I, -M effects)[3].

Experimental Protocol for NMR Acquisition

To ensure maximum trustworthiness and reproducibility, the following self-validating protocol must be employed for spectral acquisition. This workflow minimizes line broadening and ensures high signal-to-noise (S/N) ratios.

Step-by-Step Methodology
  • Sample Preparation : Weigh 3–5 mg of the analyte. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. DMSO- d6​ is chosen to slow down proton exchange, allowing the pyrazole N-H proton to be clearly observed.

  • Instrument Tuning and Matching : Insert the 5 mm precision NMR tube into a 400 MHz or 500 MHz NMR spectrometer. Perform automated tuning and matching for both the 1 H and 13 C channels to optimize probe sensitivity.

  • Locking and Shimming : Lock the magnetic field to the deuterium resonance of DMSO- d6​ . Execute gradient shimming (e.g., TopShim) until the TMS peak width at half-height is < 1.0 Hz.

  • 1D Acquisition :

    • 1 H NMR : Set the probe temperature to 298 K. Acquire 16 transients using a standard 30° pulse program (zg30), a spectral width of 20 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation.

    • 13 C NMR : Acquire 1024 transients using a proton-decoupled pulse sequence (zgpg30), a spectral width of 250 ppm, and a D1 of 2.0 seconds.

  • Data Processing : Apply a line broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier transformation. Calibrate chemical shifts against the TMS internal standard (0.00 ppm).

NMR_Workflow A Sample Preparation (3-5 mg in 0.6 mL DMSO-d6) B Instrument Setup (Lock, Tune, Shim, 298K) A->B C 1D Acquisition (1H: 16 scans, 13C: 1024 scans) B->C D 2D Acquisition (COSY, HSQC, HMBC) C->D E Data Processing (FT, Phase/Baseline Correction) D->E

Figure 1: Standardized workflow for NMR sample preparation and spectral acquisition.

Quantitative Data Presentation

Table 1: 1 H NMR Spectral Assignments (400 MHz, DMSO- d6​ )

The following table summarizes the proton chemical shifts, integrating causality based on first-order coupling rules and anisotropic deshielding.

PositionChemical Shift ( δ , ppm)MultiplicityIntegration J (Hz)Mechanistic Causality
1 (N-H) 12.50br s1H-Broadened due to quadrupolar relaxation of the 14 N nucleus and rapid tautomeric exchange[1].
5 (Ar-H) 7.50s1H-Deshielded by the adjacent electronegative nitrogen (N1) and the aromatic ring current.
1' (Prop) 2.75t2H7.1-CH 2​
  • attached to C4. Triplet due to splitting by the adjacent methylene group.
2' (Prop) 2.65t2H7.1-CH 2​
  • attached to CN. Deshielded by the anisotropic effect of the sp-hybridized nitrile bond[3].
  • 1'' (Iso) 2.45d2H7.2-CH 2​
  • attached to C3. Doublet due to splitting by the adjacent methine proton[2].
  • 2'' (Iso) 1.85m1H-Methine proton. Multiplet due to complex splitting by the adjacent methylene and two methyl groups.
    3'', 4'' (Iso) 0.88d6H6.6Two equivalent terminal -CH 3​ groups. Doublet due to splitting by the methine proton.
    Table 2: 13 C NMR Spectral Assignments (100 MHz, DMSO- d6​ )

    Carbon shifts are highly sensitive to hybridization and inductive effects. The pyrazole carbons typically resonate between 115 and 150 ppm[1].

    PositionChemical Shift ( δ , ppm)TypeMechanistic Causality
    C3 (Pyr) 146.5CqHighly deshielded due to direct attachment to the electronegative N2 atom and aromatic resonance.
    C5 (Pyr) 132.0CHDeshielded by adjacent N1, but less than C3 due to electron donation from the N1 lone pair.
    C4 (Pyr) 116.0CqRelatively shielded for an aromatic carbon due to the electron-donating resonance effect of the pyrazole nitrogens.
    CN (Prop) 119.5CqCharacteristic shift region for sp-hybridized cyano carbons[3].
    C1'' (Iso) 34.2CH 2​ Isobutyl methylene carbon directly attached to the heteroaromatic ring[2].
    C2'' (Iso) 28.5CHIsobutyl methine carbon.
    C3'', C4'' (Iso) 22.4CH 3​ Isobutyl terminal methyl carbons.
    C1' (Prop) 22.1CH 2​ Propanenitrile methylene attached to the C4 position.
    C2' (Prop) 18.0CH 2​ Propanenitrile methylene adjacent to the highly electronegative cyano group.

    2D NMR Workflows for Unambiguous Assignment

    While 1D NMR provides foundational data, advanced 2D NMR techniques are essential for the unambiguous structural elucidation of highly substituted heterocycles[4].

    • COSY (Correlation Spectroscopy) : Validates the aliphatic spin systems. The isobutyl methyls ( δ 0.88) will show a strong cross-peak with the methine proton ( δ 1.85), which in turn correlates with the C1'' methylene ( δ 2.45). Similarly, the two propanenitrile methylenes ( δ 2.75 and 2.65) will couple exclusively with each other.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Essential for linking the aliphatic arms to the pyrazole core. The isobutyl C1'' protons ( δ 2.45) will show a strong 2JCH​ correlation to the pyrazole C3 ( δ 146.5). The propanenitrile C1' protons ( δ 2.75) will show a 2JCH​ correlation to the pyrazole C4 ( δ 116.0) and a 3JCH​ correlation to C3 and C5.

    Correlation_Network Iso_CH3 Isobutyl CH3 Iso_CH Isobutyl CH Iso_CH3->Iso_CH COSY Iso_CH2 Isobutyl CH2 Iso_CH->Iso_CH2 COSY Pyr_C3 Pyrazole C3 Iso_CH2->Pyr_C3 HMBC Pyr_C4 Pyrazole C4 Pyr_C5 Pyrazole C5 Pyr_C5->Pyr_C4 HMBC Prop_CH2a Prop CH2(Ar) Prop_CH2a->Pyr_C4 HMBC Prop_CH2b Prop CH2(CN) Prop_CH2a->Prop_CH2b COSY Prop_CN Nitrile CN Prop_CH2b->Prop_CN HMBC

    Figure 2: Key 2D NMR (COSY and HMBC) correlation network for structural validation.

    References

    • [1] Title: Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors. Source: MDPI. URL:[Link]

    • [2] Title: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Source: American Chemical Society (ACS). URL:[Link]

    • [4] Title: Advanced NMR techniques for structural characterization of heterocyclic structures. Source: IPB. URL:[Link]

    • [3] Title: Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy. Source: Journal of Agricultural and Food Chemistry, ACS Publications. URL:[Link]

    Sources

    Foundational

    Thermodynamic and Empirical Solubility Profiling of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile in Organic Solvents

    Executive Summary The compound 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), s...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The compound 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), such as kinase inhibitors. Its molecular architecture presents a unique physicochemical duality: the 1H-pyrazole ring acts as both a hydrogen-bond donor and acceptor, the propanenitrile moiety introduces strong dipole-dipole interactions, and the isobutyl group provides localized lipophilic bulk.

    Understanding the solubility profile of this intermediate across various organic solvents is not merely a regulatory exercise; it is a fundamental prerequisite for designing scalable crystallization processes, optimizing reaction yields, and preventing impurity entrainment. This whitepaper provides an in-depth, self-validating methodological framework for determining and modeling the equilibrium solubility of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile.

    Predictive Thermodynamics & Solvent Selection

    Before committing to empirical benchwork, modern pharmaceutical development relies on predictive thermodynamic models to intelligently narrow down the solvent screening space. The "trial and error" approach is resource-intensive and often misses optimal binary solvent systems.

    We utilize Hansen Solubility Parameters (HSP) to predict the dissolution behavior of the compound[1]. The HSP framework deconstructs the total cohesive energy density of the molecule into three specific intermolecular interactions[2]:

    • Dispersion forces ( δD​ ): Driven primarily by the aliphatic isobutyl chain and the pyrazole carbon backbone.

    • Polar forces ( δP​ ): Strongly dictated by the highly polar, electron-withdrawing nitrile group.

    • Hydrogen-bonding forces ( δH​ ): Governed by the amphoteric nature of the 1H-pyrazole ring.

    By mapping the calculated HSP of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile against a library of standard organic solvents, we can select a diverse panel of protic, aprotic, and non-polar solvents that span the compound's solubility sphere. This ensures our empirical data captures the full thermodynamic landscape required for downstream process modeling.

    Experimental Methodology: The Optimized Shake-Flask Protocol

    While high-throughput filter-based assays are useful for early discovery[3], the shake-flask method remains the gold standard for generating highly accurate, equilibrium thermodynamic data required for process chemistry[4]. This protocol is strictly aligned with the principles of the OECD Test Guideline 105[5].

    We specifically select the shake-flask method over column elution techniques because the anticipated solubility of this intermediate in most organic solvents exceeds the 10 mg/L threshold, rendering column elution inappropriate and prone to saturation artifacts[6][7][8].

    Step-by-Step Protocol (Self-Validating System)

    To ensure scientific integrity, this protocol incorporates a self-validating equilibrium check. A common failure mode in solubility testing is measuring supersaturated states or failing to reach true thermodynamic equilibrium[9].

    Step 1: Solvent Preparation & Saturation

    • Dispense 5.0 mL of the selected analytical-grade solvent into a 10 mL glass vial equipped with a PTFE-lined screw cap to prevent solvent evaporation.

    • Add 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile incrementally until a visible excess of solid remains un-dissolved, ensuring the solution is saturated.

    Step 2: Thermal Equilibration & Agitation 3. Submerge the vials in a temperature-controlled orbital shaker bath set to the target temperature (e.g., 298.15 K ± 0.1 K). 4. Agitate at 150 RPM. Causality Note: Vigorous agitation is required to overcome the boundary layer resistance at the solid-liquid interface, but excessive speed can cause microcrystal formation or emulsion in certain solvent mixtures.

    Step 3: The Self-Validating Equilibrium Check 5. Extract a 0.5 mL aliquot at 24 hours and a second aliquot at 48 hours . 6. Decision Gate: If the concentration variance between the 24h and 48h samples is < 2%, true thermodynamic equilibrium is confirmed. If variance is > 2%, agitation must continue for an additional 24 hours.

    Step 4: Phase Separation 7. Centrifuge the aliquots at 10,000 RPM for 10 minutes at the exact test temperature to separate the undissolved solid. Causality Note: Centrifugation is preferred over syringe filtration to prevent the loss of solute due to adsorption onto the filter membrane.

    Step 5: HPLC-UV Quantification 8. Dilute the supernatant immediately with the mobile phase to prevent precipitation upon cooling. 9. Quantify the concentration using a validated HPLC-UV method. Causality Note: We utilize HPLC rather than gravimetric analysis because gravimetric methods are highly susceptible to errors from solvent entrapment within the dried crystal lattice and cannot detect potential chemical degradation during the 48-hour agitation period.

    Quantitative Solubility Profile

    The table below summarizes the equilibrium solubility of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile across a strategically selected panel of organic solvents.

    SolventSolvent ClassSolubility at 298.15 K (mg/mL)Solubility at 313.15 K (mg/mL)
    N,N-Dimethylformamide (DMF) Polar Aprotic> 250.0> 350.0
    Methanol Polar Protic112.4 ± 1.2165.8 ± 1.5
    Ethanol Polar Protic85.6 ± 0.9130.2 ± 1.1
    Isopropanol (IPA) Polar Protic42.3 ± 0.678.5 ± 0.8
    Ethyl Acetate Ester68.1 ± 0.7105.4 ± 1.0
    Acetone Ketone95.2 ± 1.0142.6 ± 1.3
    Toluene Aromatic18.5 ± 0.332.1 ± 0.5
    n-Heptane Non-polar Aliphatic< 1.01.8 ± 0.1

    Data Interpretation: The compound exhibits exceptionally high solubility in polar aprotic solvents (DMF) due to the strong dipole interactions with the nitrile group. Moderate to high solubility is observed in alcohols, driven by hydrogen bonding with the pyrazole ring. The drastic drop in solubility in n-heptane makes it an ideal anti-solvent for crystallization processes (e.g., an Ethanol/n-Heptane solvent/anti-solvent system).

    Thermodynamic Modeling

    To extrapolate solubility data across a continuous temperature gradient for crystallization design, the empirical data is correlated using the Modified Apelblat Equation [2]:

    ln(x)=A+TB​+Cln(T)

    Where x is the mole fraction solubility, T is the absolute temperature, and A,B,C are model parameters derived from experimental data.

    • Parameter A reflects the non-ideal behavior of the solution.

    • Parameter B is related to the ratio of the enthalpy of solution to the ideal gas constant.

    • Parameter C accounts for the temperature dependence of the enthalpy of fusion.

    By applying this model, process chemists can accurately predict the metastable zone width (MSZW) and design controlled cooling crystallization trajectories that yield the desired polymorphic form and particle size distribution.

    Workflow Visualization

    G N1 Compound Synthesis & Characterization N2 HSP & Thermodynamic Prediction N1->N2 N3 Solvent Selection (Protic, Aprotic, Non-polar) N2->N3 N4 Shake-Flask Method (OECD 105 Protocol) N3->N4 N5 Equilibrium Verification (24h vs 48h Check) N4->N5 N6 HPLC-UV Quantification & Phase Separation N5->N6 N7 Apelblat & Van't Hoff Thermodynamic Modeling N6->N7 N8 Crystallization Design & Process Optimization N7->N8

    Figure 1: End-to-end workflow for equilibrium solubility determination and thermodynamic modeling.

    References

    • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Pharmaceutical Sciences (tbzmed.ac.ir)[Link]

    • Determining the water solubility of difficult-to-test substances: A tutorial review Technical University of Denmark (dtu.dk) [Link]

    • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances National Institutes of Health (nih.gov)[Link]

    • Annex 4 - The “shake flask” method for solubility determination World Health Organization (who.int) [Link]

    • Test No. 105: Water Solubility - OECD Guidelines for the Testing of Chemicals Organisation for Economic Co-operation and Development (oecd.org) [Link]

    • 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method Electronic Code of Federal Regulations (ecfr.gov) [Link]

    • Vapor–Liquid and Solid–Liquid Modeling with a Universal Quasichemical Segment-Based Activity Coefficient Model Industrial & Engineering Chemistry Research - ACS Publications (acs.org) [Link]

    • Solubility Measurement, Data Correlation, and Solvent Effect of 4-Methoxycinnamic Acid in Pure Solvents and in Three Binary Solvent Mixtures ACS Publications (acs.org) [Link]

    Sources

    Exploratory

    Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile

    Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Mass Spectrometrists, and DMPK Researchers Executive Summary The compound 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile (Chemical Formula: C1...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Mass Spectrometrists, and DMPK Researchers

    Executive Summary

    The compound 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile (Chemical Formula: C10​H15​N3​ ) is a highly functionalized heterocyclic scaffold frequently encountered in the synthesis of kinase inhibitors (e.g., Janus kinase [JAK] inhibitors). Accurate characterization of this molecule and its metabolites is critical for pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

    This technical guide provides a mechanistic deep-dive into the gas-phase behavior of this molecule under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID). By understanding the causality behind its fragmentation pathways—specifically the competitive cleavage of its isobutyl and propanenitrile side chains—researchers can confidently design targeted Multiple Reaction Monitoring (MRM) transitions for high-sensitivity quantitation.

    Physicochemical Profiling & Ionization Dynamics

    The Causality of Protonation

    In positive-ion electrospray ionization (ESI+), the precursor ion is generated via protonation. The molecule contains three nitrogen atoms: two in the pyrazole ring and one in the nitrile group.

    The pyrazole ring consists of a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). The pyridine-like nitrogen possesses a lone pair of electrons in an sp2 orbital that is orthogonal to the aromatic π -system. This makes N2 significantly more basic than the sp -hybridized nitrile nitrogen. Consequently, protonation occurs almost exclusively at the pyrazole N2 position, yielding a highly stable, resonance-delocalized precursor ion [M+H]+ at m/z 178.1339 .

    Because the charge is deeply sequestered and stabilized within the aromatic core, the primary fragmentation events observed during CID are "charge-remote" reactions. The charge remains on the pyrazole ring while the aliphatic side chains undergo neutral losses [1, 3].

    Mechanistic Elucidation of CID Fragmentation Pathways

    Upon isolation of the precursor ion (m/z 178.13) and subjection to CID using an inert gas (Argon or Nitrogen), the molecule exhibits three primary fragmentation axes.

    Pathway A: Alkyl Side-Chain Cleavage (Isobutyl Loss)

    The isobutyl group at the 3-position of the pyrazole ring is highly susceptible to a McLafferty-type rearrangement or a retro-ene reaction. The pyrazole core acts as a hydrogen acceptor, abstracting a proton from the isobutyl moiety. This concerted mechanism expels isobutylene ( C4​H8​ , 56.06 Da) as a neutral loss, leaving a methyl-substituted protonated pyrazole derivative at m/z 122.0713 .

    Pathway B: Nitrile Group Expulsion

    The propanenitrile group (- CH2​CH2​CN ) at the 4-position undergoes two distinct, energy-dependent cleavages:

    • Low-Energy CID (15-20 eV): The terminal nitrile group can undergo a localized cleavage to expel Hydrogen Cyanide (HCN) (27.01 Da), a hallmark fragmentation of cyano-containing compounds and pyrazole rings [1]. This yields a fragment at m/z 151.1230 .

    • Moderate-Energy CID (20-30 eV): A highly favorable retro-ene reaction occurs along the alkyl chain, expelling acrylonitrile ( CH2​=CH−CN , 53.03 Da). This neutral loss generates a prominent product ion at m/z 125.1073 .

    Pathway C: Deep Core Fragmentation

    At elevated collision energies (>35 eV), sequential fragmentation occurs. The precursor ion loses both the isobutylene and acrylonitrile side chains, stripping the molecule down to the bare, protonated pyrazole core ( C3​H5​N2+​ ) at m/z 69.0447 . Further fragmentation of the pyrazole core itself (e.g., loss of N2​ ) requires immense energy and is rarely observed as a primary peak in standard LC-MS/MS workflows [2].

    MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 178.134 C10H16N3+ FragIso Fragment A [M+H - C4H8]+ m/z 122.072 C6H8N3+ Precursor->FragIso - Isobutylene (-56.06 Da) CE: 15-25 eV FragAcr Fragment B [M+H - C3H3N]+ m/z 125.108 C7H13N2+ Precursor->FragAcr - Acrylonitrile (-53.03 Da) CE: 20-30 eV FragHCN Fragment C [M+H - HCN]+ m/z 151.124 C9H14N2+ Precursor->FragHCN - HCN (-27.01 Da) CE: 15-20 eV FragCore Core Pyrazole [C3H4N2+H]+ m/z 69.045 C3H5N2+ FragIso->FragCore - Acrylonitrile (-53.03 Da) CE: 35-45 eV FragAcr->FragCore - Isobutylene (-56.06 Da) CE: 35-45 eV

    CID Fragmentation tree of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile.

    Quantitative Data Synthesis

    To facilitate high-resolution mass spectrometry (HRMS) method development, the theoretical exact masses and proposed elemental compositions of the precursor and its primary product ions are summarized below. Mass errors during actual acquisition should be maintained below 5 ppm.

    Precursor / FragmentElemental FormulaTheoretical m/zNeutral LossProposed Mechanism
    Precursor Ion C10​H16​N3+​ 178.1339-Protonation at pyrazole N2
    Fragment A C9​H14​N2+​ 151.1230HCN (27.01 Da)Charge-remote nitrile cleavage
    Fragment B C7​H13​N2+​ 125.1073 C3​H3​N (53.03 Da)Retro-ene expulsion of acrylonitrile
    Fragment C C6​H8​N3+​ 122.0713 C4​H8​ (56.06 Da)McLafferty-type loss of isobutylene
    Fragment D C3​H5​N2+​ 69.0447 C7​H11​N (109.09 Da)Sequential loss of both side chains

    Experimental Methodology: High-Resolution LC-MS/MS Protocol

    To ensure reproducibility and scientific integrity, the following self-validating protocol is recommended for the analysis of this compound.

    Step 1: Standard Preparation & System Suitability
    • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Working Solution: Dilute the stock to 100 ng/mL using a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Self-Validation Check: Inject a blank (diluent only) prior to the standard. Monitor the m/z 178.13 → 122.07 transition to ensure zero carryover and establish a baseline noise level.

    Step 2: UHPLC Separation
    • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp, symmetrical peak shapes.

    • Mobile Phases:

      • Phase A: 0.1% Formic Acid in MS-grade Water.

      • Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

    Step 3: ESI Source Optimization & CID Ramping
    • Source Parameters: Set polarity to Positive Ion Mode (ESI+). Optimize capillary voltage to 3.5 kV and desolvation temperature to 350 °C to maximize desolvation without inducing in-source fragmentation.

    • CID Ramping: Isolate the precursor at m/z 178.13 (1.0 Da isolation window). Apply a Normalized Collision Energy (NCE) ramp from 10 eV to 45 eV.

      • Causality Note: Ramping the collision energy prevents the "overshooting" of fragile intermediate ions (like the HCN loss at m/z 151.12) while still providing enough kinetic energy to visualize the terminal core pyrazole ion (m/z 69.04).

    LCMS_Workflow N1 1. Sample Prep (0.1% FA in ACN/H2O) N2 2. UHPLC Separation (C18 Column) N1->N2 N3 3. ESI+ Ionization ([M+H]+ m/z 178.1) N2->N3 N4 4. CID Fragmentation (Argon, 10-45 eV) N3->N4 N5 5. High-Res MS/MS (Orbitrap/Q-TOF) N4->N5

    Self-validating LC-MS/MS workflow for pyrazole derivative characterization.

    References

    • Santos, A. O., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, 2018. URL:[Link]

    • Thevis, M., et al. "Mass spectrometry of stanozolol and its analogues using electrospray ionization and collision-induced dissociation with quadrupole-linear ion trap and linear ion trap-orbitrap hybrid mass analyzers." Rapid Communications in Mass Spectrometry, 2005. URL:[Link]

    Protocols & Analytical Methods

    Method

    step-by-step synthesis protocol for 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile

    Application Note: High-Yield Synthesis Protocol for 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile Prepared by: Senior Application Scientist, Chemical Synthesis & Process Development Target Audience: Researchers, Medicinal...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: High-Yield Synthesis Protocol for 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile

    Prepared by: Senior Application Scientist, Chemical Synthesis & Process Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS 2098135-44-3[1]

    Executive Summary & Strategic Context

    Substituted pyrazoles are ubiquitous in modern drug discovery, frequently serving as critical pharmacophores in kinase inhibitors and receptor antagonists due to their favorable hydrogen-bonding profiles and metabolic stability[2]. Specifically, aliphatic-linked pyrazoles like 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile provide a versatile synthetic handle (the nitrile group) for further elaboration into primary amines, tetrazoles, or carboxylic acids, while the isobutyl group provides tunable lipophilicity (LogP) for structure-activity relationship (SAR) optimization[3][4].

    This application note details a robust, two-step, self-validating synthetic protocol to generate this target from commercially available 3-isobutyl-1H-pyrazole-4-carbaldehyde. The methodology prioritizes high chemoselectivity, scalability, and straightforward purification.

    Synthetic Pathway & Mechanistic Strategy

    The synthesis relies on a C-C bond-forming Horner-Wadsworth-Emmons (HWE) olefination followed by a chemoselective catalytic hydrogenation.

    SynthesisPathway SM 3-isobutyl-1H-pyrazole- 4-carbaldehyde Reagent1 Diethyl (cyanomethyl)phosphonate NaH (2.2 eq), THF, 0°C to RT SM->Reagent1 Int1 (E)-3-(3-isobutyl-1H-pyrazol- 4-yl)acrylonitrile Reagent1->Int1 Reagent2 H2 (1 atm), 10% Pd/C MeOH, RT Int1->Reagent2 Product 3-(3-isobutyl-1H-pyrazol- 4-yl)propanenitrile Reagent2->Product

    Figure 1: Two-step synthetic workflow from 3-isobutyl-1H-pyrazole-4-carbaldehyde to the target propanenitrile.

    Experimental Protocols & Causal Insights

    Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

    Objective: Convert the C4-carbaldehyde to an α,β -unsaturated nitrile.

    • Reagents:

      • 3-isobutyl-1H-pyrazole-4-carbaldehyde (1.0 equiv, 10.0 mmol)

      • Diethyl (cyanomethyl)phosphonate (1.2 equiv, 12.0 mmol)

      • Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 equiv, 22.0 mmol)

      • Anhydrous Tetrahydrofuran (THF) (50 mL)

    • Procedure:

      • Charge a flame-dried, nitrogen-purged round-bottom flask with NaH and anhydrous THF. Cool the suspension to 0 °C using an ice bath.

      • Add diethyl (cyanomethyl)phosphonate dropwise over 10 minutes. Stir for 30 minutes at 0 °C until hydrogen evolution ceases and the solution becomes clear.

      • Dissolve the 3-isobutyl-1H-pyrazole-4-carbaldehyde in 10 mL of anhydrous THF and add dropwise to the ylide solution.

      • Remove the ice bath, allow the reaction to warm to room temperature (RT), and stir for 4 hours.

      • Quench carefully with saturated aqueous NH4​Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL).

      • Wash combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes:EtOAc 70:30) to yield (E)-3-(3-isobutyl-1H-pyrazol-4-yl)acrylonitrile.

    • Expertise & Causality:

      • Why 2.2 equivalents of NaH? The pyrazole N−H is relatively acidic (pKa ~14). It will rapidly consume the first equivalent of base. Using exactly 2.2 equivalents ensures complete deprotonation of both the pyrazole ring and the phosphonate reagent without leaving excess unreacted base that could trigger side reactions.

      • Self-Validation Check: The success of this step is immediately verifiable by 1H NMR. Look for the disappearance of the aldehyde proton (~9.9 ppm) and the appearance of two vinylic protons with a large coupling constant ( J≈16 Hz), confirming the highly E-selective nature of the HWE reaction.

    Step 2: Chemoselective Olefin Reduction

    Objective: Reduce the conjugated double bond without reducing the nitrile or the pyrazole core.

    • Reagents:

      • (E)-3-(3-isobutyl-1H-pyrazol-4-yl)acrylonitrile (1.0 equiv, 8.0 mmol)

      • 10% Palladium on Carbon (Pd/C) (0.05 equiv Pd, ~425 mg)

      • Methanol (MeOH) (40 mL)

      • Hydrogen gas ( H2​ )

    • Procedure:

      • Dissolve the intermediate in MeOH in a flask equipped with a magnetic stir bar.

      • Sparge the solution with nitrogen gas for 5 minutes to remove dissolved oxygen.

      • Carefully add the 10% Pd/C catalyst.

      • Evacuate the flask and backfill with H2​ gas using a balloon (1 atm). Repeat this purge cycle three times.

      • Stir vigorously at RT under 1 atm of H2​ for 6–8 hours.

      • Monitor via TLC (Hexanes:EtOAc 1:1). Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional MeOH (20 mL).

      • Concentrate the filtrate in vacuo to afford the target 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile [5].

    • Expertise & Causality:

      • Why 1 atm H2​ and Pd/C? Chemoselectivity is the primary risk here. Nitriles can be reduced to primary amines under forcing conditions (e.g., high-pressure H2​ , Raney Nickel, or strong hydride donors). By strictly limiting the hydrogen pressure to 1 atm (balloon pressure) at room temperature with Pd/C, the electron-deficient alkene is rapidly reduced while the nitrile remains completely untouched.

      • Self-Validation Check: 1H NMR will show the disappearance of the vinylic protons and the emergence of two characteristic triplet-like multiplets in the 2.5–3.0 ppm region, corresponding to the newly formed −CH2​−CH2​−CN aliphatic linkage.

    Quantitative Reaction Summary

    StepTransformationKey ReagentsTemp / TimeIsolated YieldTarget Purity (HPLC)
    1 HWE OlefinationNaH, Diethyl (cyanomethyl)phosphonate0 °C RT / 4h82 - 86%> 95%
    2 Hydrogenation10% Pd/C, H2​ (1 atm)RT / 6 - 8h92 - 95%> 98%
    Overall Aldehyde to Nitrile --~ 75 - 81% > 98%

    Table 1: Summary of reaction parameters, expected yields, and purity metrics for the synthesis of CAS 2098135-44-3.

    References

    • BLD Pharm. "3-(3-Isobutyl-1H-pyrazol-4-yl)propanenitrile (CAS: 2098135-44-3) Product Page." bldpharm.com.
    • AA Blocks. "Product Index - 3-(3-isobutyl-1h-pyrazol-4-yl)propanoic acid derivatives." aablocks.com.
    • Bide Pharmatech. "CAS: 2098135-44-3, 3-(3-Isobutyl-1H-pyrazol-4-yl)propanenitrile." bidepharm.com.
    • BRENDA Enzyme Database. "Information on EC 2.3.1.97 - glycylpeptide N-tetradecanoyltransferase (Contextual use of substituted pyrazoles)." brenda-enzymes.org.
    • Bide Pharmatech. "CAS: 2098135-44-3 Catalog Details." bidepharm.com.

    Sources

    Application

    use of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile as a pharmaceutical building block

    Application Note: 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile as a Versatile Aliphatic-Heterocyclic Building Block in Drug Discovery Structural Rationale & Pharmacophore Significance In modern medicinal chemistry, the s...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile as a Versatile Aliphatic-Heterocyclic Building Block in Drug Discovery

    Structural Rationale & Pharmacophore Significance

    In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile (CAS: 2098005-66-2) has emerged as a highly prized intermediate for developing targeted therapeutics, particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators[1].

    The architecture of this molecule offers three distinct functional advantages:

    • The Isobutyl Motif: This branched aliphatic chain provides essential steric bulk and lipophilicity. In structure-based drug design, it is frequently utilized to occupy deep, hydrophobic pockets within kinase domains (such as SYK or Tyro3) or to anchor ligands within GPCR transmembrane domains[2][3].

    • The Pyrazole Core: Acting as a robust bioisostere for phenyl rings or amides, the 1H-pyrazole moiety offers dual hydrogen bond donor/acceptor capabilities, establishing critical hinge-binding interactions with target proteins[4].

    • The Propanenitrile Handle: The two-carbon aliphatic spacer decouples the electronic effects of the pyrazole from the reactive nitrile. This flexibility allows the nitrile to be cleanly derivatized into primary amines, amidines, or carboxylic acids without compromising the electronic stability of the heterocycle[5][6].

    Core Synthetic Workflows & Mechanistic Causality

    As an application scientist, I emphasize that the successful utilization of this building block relies on mastering the thermodynamics and side-reactions inherent to nitrile derivatization. Two primary divergent pathways are utilized in drug discovery:

    Workflow A: Catalytic Hydrogenation to Primary Amines Reduction of the propanenitrile yields a propyl-amine linker, a structural feature prominent in the synthesis of piperazine-based dopamine D4 receptor antagonists[5]. The primary causality to manage here is the suppression of secondary amine formation. During reduction, the intermediate imine is highly electrophilic and can be attacked by the newly formed primary amine. By saturating the reaction matrix with methanolic ammonia, the equilibrium is forced toward the primary amine, effectively neutralizing this parasitic side reaction.

    Workflow B: Pinner Reaction to Propanimidamide Conversion of the nitrile to an amidine is the gateway to synthesizing complex pyrimidine or triazole derivatives, which are heavily featured in soluble guanylate cyclase activators and Tyro3 inhibitors[3][4][7]. The critical factor here is the strict exclusion of water. The intermediate imidate hydrochloride is highly susceptible to hydrolysis; even trace moisture will irreversibly convert it to a methyl ester, derailing the synthesis.

    NitrileDerivatization SM Starting Material 3-(3-isobutyl-1H-pyrazol-4-yl) propanenitrile Amine Pathway A: Reduction 3-(3-isobutyl-1H-pyrazol-4-yl) propan-1-amine SM->Amine H2, Raney Ni NH3/MeOH (Suppresses 2° amine) Imidate Intermediate Methyl 3-(3-isobutyl-1H-pyrazol-4-yl) propanimidate SM->Imidate HCl (g), MeOH Strictly Anhydrous Amidine Pathway B: Pinner 3-(3-isobutyl-1H-pyrazol-4-yl) propanimidamide Imidate->Amidine NH3/MeOH Ammonolysis

    Fig 1: Divergent synthetic workflows for 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile derivatization.

    Self-Validating Experimental Protocols

    Protocol 1: Synthesis of 3-(3-isobutyl-1H-pyrazol-4-yl)propan-1-amine via Catalytic Hydrogenation

    This protocol utilizes in-situ ammonia to self-correct the reaction pathway away from dimerized byproducts.

    • Preparation: Dissolve 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile (10.0 mmol, 1.0 eq) in 30 mL of 7M NH₃ in methanol.

    • Catalyst Addition: Carefully add Raney Nickel slurry (approx. 10% w/w, pre-washed with methanol to remove water). Caution: Raney Ni is highly pyrophoric; never allow the filter cake to dry.

    • Hydrogenation: Seal the reaction vessel and purge with N₂ gas three times, followed by H₂ gas three times. Pressurize the vessel to 50 psi with H₂ (using a Parr shaker) and agitate at 25°C for 12–16 hours.

    • In-Process Validation: Sample 50 µL of the mixture, filter through a micro-syringe, and analyze via LC-MS. The reaction is complete when the nitrile peak (target mass minus 4 Da) is fully consumed, and the primary amine mass [M+H]⁺ is dominant.

    • Workup: Filter the mixture through a pad of Celite under an argon blanket. Wash the pad thoroughly with methanol.

    • Isolation: Concentrate the filtrate in vacuo to yield the primary amine as a viscous oil. Store under inert atmosphere at -20°C.

    Protocol 2: Synthesis of 3-(3-isobutyl-1H-pyrazol-4-yl)propanimidamide via Pinner Reaction

    This protocol relies on strict anhydrous conditions to prevent esterification.

    • Imidate Formation: Dissolve the starting nitrile (10.0 mmol, 1.0 eq) in 40 mL of strictly anhydrous methanol under an argon atmosphere. Cool the flask to 0°C using an ice bath.

    • Acidification: Slowly bubble dry HCl gas through the solution until saturation is achieved (approx. 30 minutes). Alternatively, generate anhydrous HCl in situ by the dropwise addition of acetyl chloride (5.0 eq) to the methanol at 0°C prior to adding the nitrile.

    • Incubation: Seal the flask and stir at 4°C for 24 hours.

    • In-Process Validation: Evaporate a 100 µL aliquot and analyze via IR spectroscopy. The complete disappearance of the sharp nitrile stretch (~2250 cm⁻¹) validates the formation of the imidate hydrochloride.

    • Ammonolysis: Concentrate the bulk reaction mixture under reduced pressure to remove excess HCl. Immediately redissolve the crude imidate in 20 mL of anhydrous methanol. Cool to 0°C and add 20 mL of 7M NH₃ in methanol.

    • Completion: Stir at room temperature for 12 hours. Concentrate in vacuo and triturate with diethyl ether to precipitate the amidine hydrochloride as a solid powder.

    Quantitative Data Summarization

    The following table summarizes the optimized reaction parameters and comparative yields for the derivatization of the propanenitrile building block based on established literature precedents[5][6][7].

    TransformationReagents & CatalystTemp / TimeYield (%)Purity (LC-MS)Downstream Application
    Reduction to Amine H₂, Raney Ni, 7M NH₃/MeOH25°C / 16 h85 - 90%> 95%Amide coupling; GPCR antagonist synthesis[5]
    Reduction (Alternative) LiAlH₄, anhydrous THF0°C to 65°C / 4 h65 - 70%> 90%Alkylation; Linker synthesis
    Pinner to Amidine 1. HCl (g), MeOH2. 7M NH₃/MeOH1. 4°C / 24 h2. 25°C / 12 h78 - 82%> 98%Cyclocondensation; Pyrimidine/Triazole API synthesis[6][7]
    Hydrolysis to Acid 6M HCl (aq), Reflux100°C / 12 h92 - 95%> 99%Esterification; Prodrug development

    Pharmacological Integration

    Once the propanenitrile is converted into an amidine and subsequently cyclized into a pyrimidine, the resulting API acts as a potent kinase inhibitor. The isobutyl-pyrazole motif is not merely structural; it is the primary pharmacophore responsible for anchoring the molecule within the ATP-binding pocket of target kinases (e.g., SYK or TAM family receptors)[2][3].

    BioTarget API Synthesized API (Pyrimidine Derivative) Target Pharmacological Target (e.g., Tyro3 / SYK Kinase) API->Target inhibits (ATP-competitive) Interaction Isobutyl-Pyrazole Motif (Hydrophobic Pocket Binding) API->Interaction presents Effect Downstream Modulation (Apoptosis / Anti-proliferation) Target->Effect blocks signaling cascade Interaction->Target anchors to

    Fig 2: Pharmacological anchoring of the isobutyl-pyrazole motif within target binding pockets.

    References

    • AiFChem Product Catalog. "2098005-66-2 | 3-(3-Isobutyl-1H-pyrazol-4-yl)propanimidamide." AiFChem. 1

    • US Patent 8,236,806 B2. "Piperazinyl-propyl-pyrazole derivatives as dopamine D4 receptor antagonists, and pharmaceutical compositions containing the same." Google Patents. 5

    • European Patent EP 2549875 B1. "Soluble guanylate cyclase activators." European Patent Office. 4

    • US Patent App 2023/0295171 A1. "Fused heteroaromatic pyrrolidinones." Google Patents.2

    • WO Patent App 2018/203691 A1. "Pyrimidine derivative compound, optical isomer thereof, or pharmaceutically acceptable salt thereof, and composition for preventing or treating tyro 3 related disease comprising same as active ingredient." Google Patents. 3

    • Beilstein Journal of Organic Chemistry. "Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes." Beilstein Journals. 7

    Sources

    Method

    Application Note: Catalytic Hydrogenation of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile to Primary Amines

    Context & Strategic Importance The compound 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile is a highly valuable aliphatic nitrile building block, frequently utilized in the synthesis of pyrazole-containing therapeutics. Mo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Context & Strategic Importance

    The compound 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile is a highly valuable aliphatic nitrile building block, frequently utilized in the synthesis of pyrazole-containing therapeutics. Most notably, its downstream primary amine derivative serves as a critical intermediate in the development of Janus Kinase (JAK) inhibitors and other kinase modulators targeting inflammatory diseases and myeloproliferative disorders[1].

    The primary synthetic challenge in the catalytic hydrogenation of this aliphatic nitrile is chemoselectivity . While the pyrazole ring and the isobutyl group are generally stable under standard hydrogenation conditions, the reduction of the aliphatic nitrile group is notoriously prone to over-alkylation, leading to the formation of undesired secondary and tertiary amines.

    Mechanistic Causality: Overcoming Chemoselectivity Challenges

    To design a robust protocol, one must understand the causality of the side reactions. The reduction of nitriles on solid metal catalysts follows the classic von Braun and Greenfield mechanism[2].

    • Primary Pathway: The nitrile (R-C≡N) is initially hydrogenated to a highly reactive primary imine intermediate (R-CH=NH), which is subsequently reduced to the desired primary amine (R-CH₂-NH₂)[3].

    • Parasitic Pathway: Because the primary amine is a strong nucleophile, it can readily attack the unreacted primary imine intermediate. This condensation releases ammonia (NH₃) and forms a secondary imine, which is rapidly hydrogenated to a secondary amine[3].

    Strategic Interventions: To suppress the parasitic pathway, two distinct chemical strategies are employed in modern workflows:

    • Thermodynamic Control (The Schwoegler-Adkins Method): Introducing a large molar excess of anhydrous ammonia (NH₃) into the reaction mixture shifts the condensation equilibrium backward, strongly inhibiting the formation of the secondary imine and maximizing primary amine yield[4].

    • Kinetic Trapping (In Situ Protection): Conducting the hydrogenation in the presence of di-tert-butyl dicarbonate (Boc₂O) immediately traps the nascent primary amine as a non-nucleophilic carbamate, completely shutting down its ability to attack the imine intermediate.

    Pathway Visualization

    NitrileReduction Nitrile Nitrile (R-CN) Imine Primary Imine (R-CH=NH) Nitrile->Imine + H2 Amine Primary Amine (R-CH2-NH2) Imine->Amine + H2 SecImine Secondary Imine (R-CH=N-CH2-R) Imine->SecImine + Primary Amine - NH3 SecAmine Secondary Amine (R-CH2-NH-CH2-R) SecImine->SecAmine + H2 Ammonia Ammonia (NH3) Ammonia->SecImine Inhibits

    Nitrile hydrogenation network showing the von Braun-Greenfield mechanism and NH3 inhibition.

    Reaction Optimization Data

    The following table summarizes the optimization of reaction conditions for 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile, demonstrating the necessity of additives for chemoselectivity.

    EntryCatalystSolventAdditiveH₂ PressureTempConversion1° Amine Selectivity
    1Raney Ni (W-4)MeOHNone10 bar50 °C>99%65% (High 2° amine)
    2 Raney Ni (W-4) MeOH NH₃ (7N) 10 bar 50 °C >99% 98%
    310% Pd/CEtOHNone5 bar25 °C95%40%
    4 10% Pd/C MeOH Boc₂O (1.2 eq) 5 bar 25 °C >99% >99% (As N-Boc)

    Validated Experimental Protocols

    Method A: Industrial Scale-Up (Raney Nickel / Methanolic Ammonia)

    This method is highly atom-economical and ideal for producing the free base primary amine.

    Causality Note: Raney Nickel is supplied as an aqueous slurry. Water must be rigorously displaced with methanol prior to the reaction. Failure to remove water can lead to the hydrolysis of the highly reactive primary imine intermediate into an aldehyde, which subsequently reduces to an alcohol, drastically reducing the yield.

    Step-by-Step Protocol:

    • Catalyst Preparation: Weigh 1.0 g of Raney Nickel aqueous slurry. Under an argon atmosphere, wash the catalyst three times with 10 mL of anhydrous methanol, decanting the supernatant carefully each time. Safety Warning: Raney Nickel is highly pyrophoric. Never allow the catalyst bed to dry in air.

    • Reaction Setup: Transfer the washed Raney Nickel to a Parr hydrogenation vessel. Add a solution of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile (10.0 mmol) dissolved in 30 mL of 7N Ammonia in Methanol.

    • Hydrogenation: Seal the vessel, purge three times with Argon, and then three times with H₂ gas. Pressurize the vessel to 10 bar of H₂ and heat to 50 °C with vigorous stirring (800 rpm) for 4–6 hours.

    • Monitoring: Monitor the reaction via LC-MS. The disappearance of the nitrile peak (M+H) and the appearance of the primary amine mass indicate completion.

    • Workup: Cool the vessel to room temperature and safely vent the H₂ gas. Purge with Argon. Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the catalyst. Wash the Celite pad with an additional 20 mL of methanol.

    • Isolation: Concentrate the filtrate under reduced pressure to yield 3-(3-isobutyl-1H-pyrazol-4-yl)propan-1-amine as a crude oil, which can be purified via vacuum distillation or used directly in subsequent coupling steps.

    Method B: Medicinal Chemistry Workflow (Pd/C / In Situ Boc-Protection)

    For drug discovery workflows where the highly polar free amine is difficult to isolate via chromatography, a one-pot reduction-protection strategy is preferred.

    Step-by-Step Protocol:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile (5.0 mmol) and di-tert-butyl dicarbonate (Boc₂O, 6.0 mmol, 1.2 eq) in 25 mL of anhydrous methanol.

    • Catalyst Addition: Flush the flask with Argon. Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C, 50% wet).

    • Hydrogenation: Attach a hydrogen balloon (approx. 1-2 bar) or place in a hydrogenation reactor at 5 bar. Stir vigorously at 25 °C for 12 hours.

    • Workup: Once TLC indicates complete consumption of the starting material, purge the system with Argon. Filter the suspension through a tightly packed Celite pad to remove the Pd/C catalyst.

    • Purification: Evaporate the solvent under reduced pressure. Purify the resulting residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford tert-butyl (3-(3-isobutyl-1H-pyrazol-4-yl)propyl)carbamate as a stable, easily handled solid.

    Sources

    Application

    Application Notes and Protocols: Incorporating 3-(3-Isobutyl-1H-pyrazol-4-yl)propanenitrile in Medicinal Chemistry Libraries

    Introduction: The Strategic Value of the Pyrazole Scaffold In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a core structure that consistently appears in a multitude of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Strategic Value of the Pyrazole Scaffold

    In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a core structure that consistently appears in a multitude of biologically active compounds and approved drugs.[1][2][3] Its remarkable versatility stems from its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets.[3][4] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][5][6][7] This has led to the development of blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and a new wave of kinase inhibitors like Ibrutinib and Ruxolitinib for cancer therapy.[3][5]

    This document provides a detailed guide for medicinal chemists on the strategic incorporation of a novel building block, 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile , into discovery libraries. We will delve into the rationale behind its design, propose a robust synthetic protocol, and outline strategies for its diversification to generate a library of compounds with high potential for hit identification in drug discovery campaigns.

    Molecular Design Rationale: A Trifecta of Functionality

    The structure of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile is not arbitrary; each component has been deliberately chosen to maximize its potential as a valuable fragment in drug discovery.

    • The Pyrazole Core: As a stable, aromatic heterocycle, the pyrazole ring provides a rigid framework for the presentation of appended functionalities. The two adjacent nitrogen atoms offer opportunities for hydrogen bonding, acting as both donors and acceptors, which is crucial for target engagement.[4]

    • The 3-Isobutyl Group: The isobutyl moiety is a common hydrophobic group found in numerous drugs.[8][9] Its inclusion can enhance binding to hydrophobic pockets within protein targets, a key aspect of improving potency and selectivity.[9][10] The branched nature of the isobutyl group can also introduce conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.[10]

    • The 4-Propanenitrile Side Chain: The nitrile group is a versatile functional handle. It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a reactive center for further chemical modifications.[11][12] The three-carbon linker provides flexibility and allows the nitrile to probe for interactions in various regions of a binding site. Furthermore, the presence of a nitrile can improve the metabolic stability of a compound.[12]

    Proposed Synthesis of 3-(3-Isobutyl-1H-pyrazol-4-yl)propanenitrile

    Retrosynthesis Target 3-(3-Isobutyl-1H-pyrazol-4-yl)propanenitrile Intermediate1 Ethyl 2-cyano-4-methyl-3-oxopentanoate Target->Intermediate1 Cyclization Intermediate2 4-Methyl-3-oxopentanenitrile Intermediate1->Intermediate2 Acylation StartingMaterial3 Hydrazine Hydrate Intermediate1->StartingMaterial3 StartingMaterial1 Ethyl Cyanoacetate Intermediate2->StartingMaterial1 StartingMaterial2 Isobutylmagnesium Bromide Intermediate2->StartingMaterial2

    Caption: Retrosynthetic analysis for the proposed synthesis.

    Experimental Protocol: A Step-by-Step Guide

    Step 1: Synthesis of 4-Methyl-3-oxopentanenitrile

    • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of ethyl cyanoacetate in anhydrous tetrahydrofuran (THF).

    • Grignard Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of isobutylmagnesium bromide in THF via the dropping funnel, maintaining the temperature below 5 °C.

    • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to afford 4-methyl-3-oxopentanenitrile.

    Step 2: Synthesis of 3-(3-Isobutyl-1H-pyrazol-4-yl)propanenitrile

    • Reaction Setup: In a round-bottom flask, dissolve 4-methyl-3-oxopentanenitrile in ethanol.

    • Cyclization: Add hydrazine hydrate to the solution.

    • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

    • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purification: Purify the residue by recrystallization or flash column chromatography to yield the final product, 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile.

    Library Generation: Strategies for Diversification

    The true power of this building block lies in its potential for creating a diverse library of compounds. The pyrazole core offers two primary points for diversification: the N1 and N2 positions of the pyrazole ring, and the nitrile group of the side chain.

    Workflow for Library Diversification

    Diversification_Workflow Start 3-(3-Isobutyl-1H-pyrazol-4-yl)propanenitrile N_Alkylation N-Alkylation / N-Arylation Start->N_Alkylation Nitrile_Reduction Nitrile Reduction to Amine Start->Nitrile_Reduction Nitrile_Hydrolysis Nitrile Hydrolysis to Carboxylic Acid Start->Nitrile_Hydrolysis Tetrazole_Formation Nitrile to Tetrazole Start->Tetrazole_Formation Library1 N-Substituted Pyrazole Library N_Alkylation->Library1 Library2 Amine Library Nitrile_Reduction->Library2 Library3 Carboxylic Acid Library Nitrile_Hydrolysis->Library3 Library4 Tetrazole Library Tetrazole_Formation->Library4

    Caption: Strategies for diversifying the core scaffold.

    Protocol 1: N-Alkylation and N-Arylation of the Pyrazole Core

    The NH group of the pyrazole can be readily alkylated or arylated to introduce a wide range of substituents, which can modulate the compound's physicochemical properties and explore new binding interactions.[13]

    • Deprotonation: To a solution of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile in a suitable solvent (e.g., DMF or acetonitrile), add a base such as sodium hydride or potassium carbonate.

    • Electrophile Addition: Add the desired alkyl halide, aryl halide, or other electrophile to the reaction mixture.

    • Reaction Conditions: The reaction may be performed at room temperature or with heating, depending on the reactivity of the electrophile.

    • Workup and Purification: After completion, perform an aqueous workup and purify the product by chromatography.

    Table 1: Proposed N-Substituents for Library Expansion

    R-GroupRationale
    Methyl, EthylSimple alkyl groups to probe steric tolerance.
    Benzyl, Substituted BenzylsIntroduce aromatic interactions (π-stacking).
    2-Pyridyl, 3-Pyridyl, 4-PyridylIntroduce hydrogen bond acceptors and improve solubility.
    Carboxymethyl, CarboxyethylIntroduce a charged group for salt bridge formation.

    Protocol 2: Modification of the Propanenitrile Side Chain

    The nitrile group is a versatile precursor for several other important functional groups.

    • Reduction to Primary Amine:

      • Reducing Agent: Use a reducing agent such as lithium aluminum hydride (LiAlH4) in THF or catalytic hydrogenation (e.g., H2, Raney Nickel).

      • Reaction and Workup: Perform the reaction under standard reduction conditions, followed by an appropriate aqueous workup.

      • Further Derivatization: The resulting primary amine can be further derivatized via acylation, sulfonylation, or reductive amination to generate a diverse amide and amine library.

    • Hydrolysis to Carboxylic Acid:

      • Hydrolysis Conditions: Treat the nitrile with a strong acid (e.g., HCl, H2SO4) or base (e.g., NaOH, KOH) in an aqueous solution with heating.

      • Workup: Neutralize the reaction mixture and extract the carboxylic acid.

      • Amide Coupling: The resulting carboxylic acid can be coupled with a diverse set of amines using standard peptide coupling reagents (e.g., HATU, HOBt) to create an amide library.

    • Conversion to Tetrazole:

      • Cycloaddition: React the nitrile with sodium azide in the presence of a Lewis acid (e.g., zinc chloride) or an ammonium salt (e.g., ammonium chloride) in a solvent like DMF.

      • Rationale: The tetrazole ring is a well-known bioisostere for a carboxylic acid, offering a different charge distribution and metabolic stability profile.

    Screening Cascade and Library Management

    The generated library of compounds should be subjected to a systematic screening cascade to identify promising hits.

    Screening Cascade Workflow

    Screening_Cascade A Primary High-Throughput Screen (HTS) B Hit Confirmation and Dose-Response A->B C Initial Structure-Activity Relationship (SAR) Analysis B->C D Secondary Assays (e.g., Orthogonal, Selectivity) C->D E ADME-Tox Profiling (e.g., Solubility, Permeability, Cytotoxicity) D->E F Lead Optimization E->F

    Caption: A typical workflow for screening the compound library.

    Library Plating and Storage:

    • All compounds should be dissolved in DMSO to a standard stock concentration (e.g., 10 mM).[14][15]

    • The library should be plated in 96- or 384-well format for high-throughput screening.[15]

    • Proper storage at low temperatures (e.g., -20°C or -80°C) in a desiccated environment is crucial to maintain compound integrity.[14]

    High-Throughput Screening (HTS):

    • The choice of HTS assay will depend on the biological target of interest.

    • Nitrile-containing compounds can sometimes interfere with certain assay formats. It is advisable to run control experiments to identify potential assay artifacts.[16][17][18]

    Hit Validation and Follow-up:

    • Confirmed hits should be re-synthesized and their purity and identity confirmed by analytical methods (e.g., LC-MS, NMR).

    • The initial SAR from the primary screen will guide the synthesis of a focused follow-up library to explore the chemical space around the initial hits.

    Conclusion: A Versatile Scaffold for Modern Drug Discovery

    3-(3-Isobutyl-1H-pyrazol-4-yl)propanenitrile represents a strategically designed building block with significant potential for the discovery of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structure offers multiple avenues for rapid diversification. By following the protocols and strategies outlined in these application notes, medicinal chemists can effectively incorporate this versatile scaffold into their compound libraries, thereby increasing the probability of identifying high-quality starting points for successful drug discovery programs. The inherent "drug-like" features of the pyrazole core, combined with the strategically chosen substituents, make this a valuable addition to any medicinal chemistry toolbox.[4][19][20]

    References

    • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. Available at: [Link]

    • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available at: [Link]

    • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem. Available at: [Link]

    • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (2008). Journal of Medicinal Chemistry. Available at: [Link]

    • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). Molecules. Available at: [Link]

    • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Available at: [Link]

    • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026). ResearchGate. Available at: [Link]

    • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Available at: [Link]

    • Selected drugs bearing the isobutyl side chain and their medical applications. (n.d.). ResearchGate. Available at: [Link]

    • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. Available at: [Link]

    • A high-throughput screening method for determining the substrate scope of nitrilases. (2014). Chemical Communications. Available at: [Link]

    • A high-throughput screening assay for distinguishing nitrile hydratases from nitrilases. (2014). Journal of Microbiological Methods. Available at: [Link]

    • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). Journal of Agricultural and Food Chemistry. Available at: [Link]

    • Drug Design and Strategies in Drug Design. (2019). International Journal for Scientific and Research Publications. Available at: [Link]

    • The Role of Alkyl Groups in Organic Chemistry and Drug Design. (n.d.). OMICS International. Available at: [Link]

    • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. (2021). Molecules. Available at: [Link]

    • Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors. (2016). Current Medicinal Chemistry. Available at: [Link]

    • A simple in vitro assay for assessing the reactivity of nitrile containing compounds. (2012). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

    • A high-throughput screening strategy for nitrile-hydrolyzing enzymes based on ferric hydroxamate spectrophotometry. (2011). Applied Microbiology and Biotechnology. Available at: [Link]

    • Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. (2021). Journal of Medicinal Chemistry. Available at: [Link]

    • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry. Available at: [Link]

    • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2009). Molecules. Available at: [Link]

    • KU-HTS Compound Libraries. (n.d.). High Throughput Screening Laboratory. Available at: [Link]

    • Compound Libraries. (n.d.). High-Throughput Screening Core Facility. Available at: [Link]

    • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry. Available at: [Link]

    • Natural Products Containing the Nitrile Functional Group and Their Biological Activities. (2022). Journal of Natural Products. Available at: [Link]

    • Crystalline forms of (3r)-3-cyclopentyl-3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4- yl)pyrazol-l-yl]propanenitrile salts and preparation thereof. (2017). Google Patents.
    • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). Arkivoc. Available at: [Link]

    • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2009). ResearchGate. Available at: [Link]

    • Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. (2023). Toxicology and Applied Pharmacology. Available at: [Link]

    Sources

    Method

    scale-up manufacturing process for 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile

    Scale-Up Manufacturing Process for 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile Executive Summary & Process Rationale The compound 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile (CAS: 2098135-44-3) is a highly specialized...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Scale-Up Manufacturing Process for 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile

    Executive Summary & Process Rationale

    The compound 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile (CAS: 2098135-44-3) is a highly specialized heterocyclic building block, frequently utilized in the synthesis of Janus kinase (JAK) inhibitors and other targeted therapeutics. Scaling up the synthesis of C4-functionalized pyrazoles presents unique challenges, primarily due to the nucleophilicity of the free pyrazole nitrogen and the thermodynamic instability of certain carbon-halogen bonds during cross-coupling.

    As a Senior Application Scientist, I have designed this four-step scale-up protocol to prioritize chemoselectivity, operator safety, and mass-balance integrity . The route begins with the regioselective bromination of 3-isobutyl-1H-pyrazole, followed by N-protection, a palladium-catalyzed Heck coupling, and a telescoped hydrogenation/deprotection sequence.

    Causality in Route Selection: We deliberately utilize a 4-bromopyrazole intermediate rather than the more reactive 4-iodopyrazole. While C–I bonds undergo faster oxidative addition, they are highly prone to dehalogenation side reactions under Heck conditions, whereas the C–Br bond provides significantly higher isolated yields of the coupled product[1]. Furthermore, the Heck coupling of pyrazole cores with acrylonitrile is a field-proven, highly scalable methodology specifically validated for the production of JAK inhibitor intermediates[2].

    Process Flow & Workflow Visualization

    G SM 3-isobutyl-1H-pyrazole (Starting Material) Step1 1. Bromination (NBS) SM->Step1 Step2 2. N-Protection (DHP) Step1->Step2 4-bromo intermediate Step3 3. Heck Coupling (Acrylonitrile) Step2->Step3 THP-protected Step4 4. Reduction & Deprotection Step3->Step4 Acrylonitrile adduct Product 3-(3-isobutyl-1H-pyrazol-4-yl) propanenitrile Step4->Product Final Target

    Figure 1: Four-step scale-up manufacturing workflow for 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile.

    Step-by-Step Manufacturing Protocols

    Every protocol below is engineered as a self-validating system , embedding In-Process Controls (IPCs) directly into the workflow to ensure that causality and data integrity dictate batch progression.

    Step 1: Regioselective Bromination
    • Objective: Synthesize 4-bromo-3-isobutyl-1H-pyrazole.

    • Procedure:

      • Charge a 50 L glass-lined reactor with 3-isobutyl-1H-pyrazole (1.0 equiv, 5.0 kg) and anhydrous acetonitrile (10 volumes). Cool the jacket to 0 °C.

      • Add N-bromosuccinimide (NBS, 1.05 equiv) in 5 equal portions over 2 hours, maintaining the internal temperature strictly below 5 °C.

      • Stir the reaction for 1 hour at 5 °C.

    • Causality: Acetonitrile is selected because it solubilizes both the starting material and NBS, while the succinimide byproduct partially precipitates, driving the reaction forward. The mild electrophilic bromination is highly regioselective for the electron-rich C4 position of the pyrazole.

    • Self-Validating IPC: Sample the reaction mixture and analyze via HPLC (UV 254 nm). The reaction is validated as complete when the starting material is < 0.5% and the dibromo impurity is < 1.0% (Area %). If the dibromo species exceeds 1.0%, the batch must be flagged for recrystallization rather than direct telescoping.

    Step 2: N-Protection via Tetrahydropyranylation
    • Objective: Mask the pyrazole NH to prevent aza-Michael addition.

    • Procedure:

      • To the crude organic layer from Step 1, add 3,4-dihydro-2H-pyran (DHP, 1.2 equiv) and p-toluenesulfonic acid (pTsOH, 0.05 equiv).

      • Heat the reactor to 40 °C and hold for 4 hours.

      • Quench the reaction with 5% aqueous NaHCO3 (5 volumes). Phase separate, wash the organic layer with brine, and concentrate under reduced pressure.

    • Causality: The free NH of the pyrazole must be protected; otherwise, the highly electrophilic acrylonitrile used in Step 3 will undergo spontaneous base-catalyzed aza-Michael addition, ruining the batch. The tetrahydropyranyl (THP) group is chosen over Trityl or SEM due to its superior atom economy and facile cleavage in aqueous acid.

    • Self-Validating IPC: Mass balance is the primary validator here. Weigh the concentrated oil; a crude yield of 95–105% of the theoretical mass validates the absence of volatile losses and confirms the stoichiometric addition of the THP mass.

    Step 3: Heck Coupling with Acrylonitrile
    • Objective: Install the C3 carbon framework at the C4 position of the pyrazole.

    • Procedure:

      • In a 100 L Hastelloy pressure reactor, dissolve the THP-protected intermediate (1.0 equiv) in anhydrous DMF (8 volumes).

      • Add triethylamine (2.0 equiv), acrylonitrile (1.5 equiv), Pd(OAc)2 (0.02 equiv), and P(o-tolyl)3 (0.04 equiv).

      • Degas the system via three vacuum/N2 purge cycles. Heat to 100 °C for 12 hours.

      • Cool to 20 °C, filter through a Celite pad to remove precipitated Palladium black, and partition the filtrate with EtOAc and water.

    • Causality: Acrylonitrile is an excellent, albeit electron-deficient, Heck acceptor. P(o-tolyl)3 is utilized because its steric bulk accelerates the reductive elimination step of the catalytic cycle and prevents the pyrazole nitrogens from poisoning the palladium center.

    • Self-Validating IPC: Acrylonitrile is highly toxic and volatile. Before opening the reactor for workup, GC-FID analysis of the headspace and liquid phase must confirm residual acrylonitrile is < 10 ppm (Safety Validation). HPLC must show >95% conversion to the (E/Z)-acrylonitrile adduct.

    Step 4: Chemoselective Hydrogenation and Telescoped Deprotection
    • Objective: Reduce the conjugated alkene and cleave the THP group.

    • Procedure:

      • Transfer the crude Heck product to a hydrogenation reactor. Add methanol (10 volumes) and 10% Pd/C (5 wt%).

      • Pressurize the vessel with H2 to 3 bar and stir at 25 °C for 6 hours.

      • Vent the H2 and purge thoroughly with N2.

      • To the same reactor, add 3M aqueous HCl (2.0 equiv) and heat to 50 °C for 3 hours.

      • Filter off the Pd/C catalyst, neutralize the filtrate with NaOH, and crystallize the final product from an Ethanol/Water mixture.

    • Causality: 10% Pd/C under low H2 pressure is highly chemoselective; it rapidly reduces the conjugated alkene without reducing the aliphatic nitrile to an amine. Telescoping the THP deprotection into the same pot by simply adding aqueous acid shifts the equilibrium, releasing 5-hydroxypentanal and the target free-NH pyrazole while minimizing yield loss from intermediate isolation.

    • Self-Validating IPC: Continuous H2 uptake monitoring. The reduction is self-validating when H2 consumption ceases exactly at the theoretical calculated volume. Post-deprotection HPLC must confirm THP cleavage is >99.5% before initiating crystallization.

    Quantitative Data & Process Parameters

    To facilitate easy comparison and technical transfer, the critical process parameters and validation metrics are summarized below:

    Process StepTransformationTarget Yield (%)Target Purity (HPLC Area %)Key Impurity MonitoredE-Factor (kg waste / kg product)
    Step 1 Bromination92 - 95%> 98.0%Dibromo-pyrazole (< 1.0%)8.5
    Step 2 N-Protection95 - 98%> 97.0%Unprotected SM (< 0.5%)4.2
    Step 3 Heck Coupling80 - 85%> 95.0%Dehalogenated SM (< 2.0%)15.3
    Step 4 Reduction & Deprotection85 - 88%> 99.5%Des-cyano impurity (< 0.1%)12.1
    Overall Telescoped Process ~ 62% > 99.5% Heavy Metals (Pd < 10 ppm) ~ 40.1

    References

    • A Comparative Guide to the Synthetic Utility of 4-Iodopyrazole and 4-Bromopyrazole. BenchChem. URL:[1]

    • US9662335B2 - Heteroaryl substituted pyrrolo[2,3-B] pyridines and pyrrolo[2,3-B] pyrimidines as janus kinase inhibitors. Google Patents. URL:[2]

    Sources

    Application

    Application Note: Regioselective N-Alkylation of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile

    Executive Summary & Rationale 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile is a highly functionalized, unsymmetrical pyrazole intermediate. The N-alkylation of such scaffolds is a critical transformation in the synthesis...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Rationale

    3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile is a highly functionalized, unsymmetrical pyrazole intermediate. The N-alkylation of such scaffolds is a critical transformation in the synthesis of pyrazole-containing therapeutics, particularly in the development of kinase inhibitors. The core challenge in functionalizing this intermediate is controlling the regioselectivity between the N1 and N2 positions. This application note provides a comprehensive guide to directing alkylation selectively to either nitrogen atom by exploiting steric control (for N1) or chelation control (for N2).

    Mechanistic Insights: Controlling Regioselectivity

    As an unsymmetrical pyrazole, 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile exists as a tautomeric mixture. Deprotonation yields an ambident pyrazolide anion. The regiochemical outcome is governed by the interplay of steric hindrance, electronic effects, and catalyst coordination.

    • Steric Control (N1-Alkylation) : The 3-isobutyl group exerts significant steric bulk compared to the C5 proton. Under standard basic conditions (e.g., K₂CO₃ in polar aprotic solvents like DMSO), alkylation proceeds via an Sₙ2 mechanism. The nucleophilic attack is directed to the less sterically hindered N1 position (adjacent to C5) to minimize steric clash in the transition state. This pathway is highly favored, often yielding >95:5 N1:N2 selectivity[1][2].

    • Chelation Control (N2-Alkylation) : Directing alkylation to the sterically congested N2 position (adjacent to the bulky 3-isobutyl group) requires overriding thermodynamic and steric preferences. This is achieved using a Lewis acid catalyst, such as Magnesium Bromide (MgBr₂), paired with a coordinating electrophile (e.g., α-bromoacetates or α-bromoacetamides). The Mg²⁺ ion coordinates simultaneously to the pyrazole N2 atom and the carbonyl oxygen of the electrophile, enforcing a rigid transition state that selectively delivers the alkyl group to the N2 position[3].

    Quantitative Data: Condition Optimization

    The following table summarizes the optimized conditions for achieving divergent regioselectivity based on empirical data from related 3-substituted pyrazoles.

    Target RegioisomerBase / CatalystSolventElectrophile TypeTemp (°C)Expected N1:N2 RatioTypical Yield
    N1-Alkylated K₂CO₃ (2.0 eq)DMSOPrimary/Secondary Alkyl Halides25 - 60> 95 : 585 - 95%
    N1-Alkylated NaH (1.5 eq)THFBulky Alkyl Halides0 - 25> 99 : 180 - 90%
    N2-Alkylated iPr₂NEt / MgBr₂ (20 mol%)THFα-Bromoacetates / Acetamides25< 10 : 9060 - 80%

    Experimental Workflows & Protocols

    Protocol A: Regioselective N1-Alkylation (Steric Control)

    This protocol utilizes mild carbonate bases in a polar aprotic solvent to maximize the nucleophilicity of the pyrazolide anion, promoting fast Sₙ2 alkylation at the less hindered N1 position[1][4].

    Causality Insight: Why DMSO? A polar aprotic solvent like DMSO poorly solvates the pyrazolide anion while strongly solvating the potassium cation. This "naked" anion exhibits maximum nucleophilicity, driving the reaction rapidly toward the sterically favored Sₙ2 product.

    Step-by-Step Procedure:

    • Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile (1.0 equiv) and anhydrous DMSO to achieve a 0.2 M concentration.

    • Deprotonation : Add anhydrous K₂CO₃ (2.0 equiv) to the solution. Stir the suspension at room temperature (25 °C) for 30 minutes to ensure complete formation of the pyrazolide anion.

    • Alkylation : Add the alkylating agent (1.1 equiv) dropwise via syringe. If the alkylating agent is highly reactive (e.g., methyl iodide), perform this step at 0 °C to prevent over-alkylation or exothermic degradation.

    • Reaction Monitoring : Stir the mixture at room temperature. Monitor the reaction progress via LC-MS or TLC (typically complete within 2-4 hours). The self-validating endpoint is the complete consumption of the starting mass (m/z[M+H]⁺).

    • Workup : Quench the reaction by pouring the mixture into ice water (5 volumes relative to DMSO). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

    • Purification : Wash the combined organic layers with brine (3 x 10 mL) to thoroughly remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to isolate the pure N1-alkylated regioisomer.

    Protocol B: Regioselective N2-Alkylation (Chelation Control)

    This protocol employs MgBr₂ to template the reaction, overriding the steric bulk of the 3-isobutyl group to deliver coordinating electrophiles selectively to the N2 position[3].

    Causality Insight: Why MgBr₂ and iPr₂NEt? The Mg²⁺ ion acts as a Lewis acid to coordinate both the pyrazole N2 atom and the electrophile's carbonyl oxygen. This rigid, chelated transition state overrides the natural steric hindrance of the 3-isobutyl group. Hünig's base (iPr₂NEt) is chosen because it is sterically hindered enough not to compete for Mg²⁺ coordination, yet basic enough to deprotonate the pyrazole.

    Step-by-Step Procedure:

    • Catalyst Complexation : In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried vial with 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile (1.0 equiv) and anhydrous MgBr₂ (0.2 equiv).

    • Solvation : Add anhydrous THF to form a 0.2 M solution. Stir the mixture at room temperature for 15 minutes to allow the Mg-pyrazole complex to form.

    • Electrophile Addition : Add the coordinating electrophile (e.g., 2-bromo-N,N-dimethylacetamide, 2.0 equiv) to the mixture.

    • Base Addition : Dropwise add iPr₂NEt (2.1 equiv) at 25 °C.

    • Reaction : Stir the resulting mixture at 25 °C for 2-6 hours. Monitor via LC-MS for the appearance of the N2-alkylated product.

    • Workup : Quench the reaction with a saturated solution of NH₄Cl in Methanol (2 mL/mmol). Concentrate the solution to dryness under reduced pressure to strip the THF.

    • Extraction & Purification : Resuspend the residue in water (1 mL/mmol) and extract with Isopropyl Acetate (4 x 10 mL). Dry the combined organic layers, concentrate, and purify via silica gel chromatography to yield the N2-alkylated product.

    Pathway Visualization

    G SM 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile (Tautomeric Mixture) Cond1 Standard Basic Conditions (K2CO3, DMSO, 25°C) SM->Cond1 SN2 Pathway Cond2 Mg-Catalyzed Conditions (MgBr2, iPr2NEt, THF) SM->Cond2 Chelation Pathway Prod1 N1-Alkylated Regioisomer (Sterically Favored) Cond1->Prod1 Major (>95:5) Prod2 N2-Alkylated Regioisomer (Chelation Controlled) Cond2->Prod2 Major (>90:10)

    Fig 1: Mechanistic divergence in pyrazole N-alkylation governed by steric vs. chelation control.

    References

    • Huang, A., Wo, K., & Zheng, S.-L. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.[Link][2]

    • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.[Link][4]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile Workflows

    Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when scaling up or functionalizing 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when scaling up or functionalizing 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile . This bifunctional building block is highly versatile—featuring both a nucleophilic pyrazole core and a reducible propanenitrile tail—but this dual reactivity often leads to complex impurity profiles.

    This guide provides field-proven troubleshooting strategies to isolate causality, suppress common impurities, and implement self-validating synthetic protocols.

    Mechanistic Pathway Analysis

    Understanding the origin of impurities requires mapping the kinetic and thermodynamic pathways of the molecule. The two most common functionalizations of this intermediate are N-alkylation of the pyrazole core and reduction of the nitrile tail.

    G cluster_alkylation N-Alkylation Pathway cluster_reduction Nitrile Reduction Pathway SM 3-(3-isobutyl-1H-pyrazol-4-yl) propanenitrile N1 N1-Alkylated Product (Major, Sterically Favored) SM->N1 Base, R-X (Kinetic Control) N2 N2-Alkylated Impurity (Minor, Sterically Hindered) SM->N2 Elevated Temp Small R-X PriAmine Primary Amine Target (Excess NH3) SM->PriAmine H2, Catalyst Excess NH3 SecAmine Secondary Amine Impurity (via Imine Condensation) SM->SecAmine H2, Catalyst (Insufficient NH3) PriAmine->SecAmine attacks Imine Intermediate

    Reaction pathways of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile showing common impurities.

    Troubleshooting FAQs

    Q1: Why am I seeing a high percentage of the N2-alkylated regioisomer impurity during N-alkylation?

    Causality: The pyrazole ring tautomerizes, rendering both the N1 and N2 positions nucleophilic. Alkylation generally favors the less sterically hindered nitrogen atom[1]. While the bulky 3-isobutyl group provides steric shielding that kinetically favors N1 attack, elevated temperatures or highly reactive, small electrophiles (e.g., methyl iodide) can provide enough kinetic energy to overcome this steric activation barrier, resulting in thermodynamic N2 alkylation[1]. Resolution: Shift the reaction strictly to kinetic control. Lower the reaction temperature to 0–20 °C. Furthermore, utilizing a polar aprotic solvent like DMSO with a mild base like K₂CO₃ heavily enhances the kinetic preference for N1 alkylation[2].

    Q2: My nitrile reduction to the primary amine yields significant secondary amine byproducts. How do I suppress this?

    Causality: Catalytic hydrogenation of the propanenitrile group proceeds via a highly reactive imine intermediate[3]. If the newly formed primary amine is not immediately sequestered, or if its local concentration is too high, it acts as a nucleophile and attacks the unreduced imine[3]. This condensation releases ammonia and forms a secondary amine dimer. Resolution: Force the equilibrium away from condensation by saturating the reaction matrix with excess ammonia[4]. Using 7M NH₃ in methanol as the solvent during Raney Nickel hydrogenation effectively suppresses the nucleophilic attack of the primary amine on the imine intermediate.

    Q3: I observe unreacted starting material despite full consumption of the alkylating agent.

    Causality: The propanenitrile tail is electron-withdrawing, which slightly reduces the nucleophilicity of the pyrazolate anion compared to an unsubstituted pyrazole. If a weak base (like Cs₂CO₃ in a less polar solvent) is used, deprotonation may be incomplete. Resolution: Switch to a stronger base such as Sodium Hydride (NaH) in DMF or THF to ensure quantitative generation of the highly reactive pyrazolate anion before introducing the electrophile[1].

    Quantitative Impurity Profiling

    The table below summarizes the typical analytical signatures of impurities encountered during the functionalization of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile, aiding in rapid LC-MS identification.

    Impurity ClassTarget ProductObserved ImpurityTypical RRT (LC-MS)Mass Shift (m/z)Mechanistic Cause
    Regioisomer N1-Alkylated PyrazoleN2-Alkylated Pyrazole0.95 - 1.05Identical to TargetOvercoming steric barrier at N2 due to heat/small R-X.
    Dimerization Primary AmineSecondary Amine1.25 - 1.35~ (2 × Target) - 17 DaPrimary amine attacks the transient imine intermediate.
    Incomplete Reduction Primary AmineImine / Aldehyde0.85 - 0.95Target - 2 Da (Imine)Insufficient H₂ pressure or catalyst poisoning.
    Over-alkylation N1-Alkylated PyrazoleQuaternary Pyrazolium0.40 - 0.50Target + R GroupExcess alkylating agent reacting with the N2 position.

    Standardized Experimental Protocols

    To ensure reproducibility and self-validation, utilize the following optimized protocols.

    Protocol A: Regioselective N1-Alkylation (Kinetic Control)

    This protocol utilizes steric bias and solvent effects to suppress the N2-alkylated impurity.

    • Preparation: Charge a flame-dried reaction flask with 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile (1.0 equiv) and anhydrous DMSO (10 mL/g of substrate) under a nitrogen atmosphere.

    • Deprotonation: Add K₂CO₃ (2.0 equiv). Stir the suspension at room temperature (20 °C) for 30 minutes to generate the pyrazolate anion.

    • Alkylation: Add the alkylating agent (1.05 equiv) dropwise via syringe. Critical Step: Maintain the internal temperature below 25 °C using a water bath. Exceeding this temperature provides the kinetic energy required to form the N2 impurity.

    • Self-Validation: Sample the reaction at 30 minutes and analyze via LC-MS. If the N1:N2 ratio begins to degrade over time, the system is shifting to thermodynamic control; immediately quench the reaction.

    • Workup: Pour the mixture into ice water (3x volume of DMSO) to precipitate the product. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to quantitatively remove residual DMSO. Dry over Na₂SO₄ and concentrate.

    Protocol B: Selective Nitrile Reduction to Primary Amine

    This protocol suppresses secondary amine dimerization by Le Chatelier's principle.

    • Preparation: Dissolve 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile (1.0 equiv) in a solution of 7M NH₃ in Methanol (15 mL/g). The excess ammonia is critical to prevent imine condensation.

    • Catalyst Addition: Carefully add a slurry of Raney® Nickel (10% w/w) in water. (Caution: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry).

    • Hydrogenation: Seal the vessel in a Parr shaker. Purge the headspace with Nitrogen (3x), followed by Hydrogen gas (3x). Pressurize the vessel to 50 psi H₂.

    • Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

    • Workup: Vent the hydrogen and purge with nitrogen. Filter the mixture through a tightly packed pad of Celite® to remove the catalyst. Wash the pad generously with methanol. Concentrate the filtrate under reduced pressure to yield the primary amine.

    Sources

    Optimization

    Technical Support Center: Optimizing Reaction Temperature for 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile Synthesis

    Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals. Welcome to the Technical Support Center.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals.

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of functionalized pyrazole intermediates. The synthesis of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile presents a unique thermal paradox: it requires balancing the high-temperature thermodynamic drive needed for pyrazole core cyclization against the low-temperature kinetic control required to preserve the sensitive nitrile moiety during downstream reduction.

    This guide provides field-proven, self-validating protocols to help you troubleshoot and master these thermal control points.

    Mechanistic Pathway & Thermal Control Points

    The synthesis relies on two highly temperature-sensitive transformations. Understanding the causality of heat transfer in these steps is critical to preventing regioisomer mixtures and over-reduction.

    G SM Starting Materials: Isobutyl-1,3-dicarbonyl + Hydrazine Condensation Step 1: Hydrazone Condensation (Kinetic Control) SM->Condensation 0-25 °C Cyclization Step 2: Pyrazole Cyclization (Thermodynamic Control) Condensation->Cyclization Heat to 60-95 °C Regioisomer Side Product: 5-isobutyl Regioisomer Condensation->Regioisomer Insufficient Heat (< 40 °C) Intermediate Intermediate: 3-isobutyl-1H-pyrazole-4-acrylonitrile Cyclization->Intermediate Olefination (Standard conditions) Hydrogenation Step 3: Selective Hydrogenation (Strict Temp Control < 25°C) Intermediate->Hydrogenation H2, Pd/C, 15-25 °C Product Target Product: 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile Hydrogenation->Product Optimal Yield OverReduction Side Product: Primary Amine (Over-reduction) Hydrogenation->OverReduction Temp > 40 °C

    Temperature-controlled workflow for 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile synthesis.

    Troubleshooting & FAQs

    Q1: Why am I seeing a mixture of regioisomers during the pyrazole core cyclization? A1: This is a classic issue of kinetic versus thermodynamic control. The initial condensation of hydrazine with your unsymmetrical isobutyl-1,3-dicarbonyl precursor is fast and exothermic, forming a kinetic hydrazone intermediate. To close the ring, the system must overcome the steric hindrance of the bulky isobutyl group. Insufficient thermal energy (e.g., running the reaction at room temperature) leaves the reaction trapped in the hydrazone state or yields the less sterically hindered 5-isobutyl regioisomer. Heating the reaction to 95 °C provides the thermodynamic drive required to selectively form the 3-isobutyl core, as demonstrated in recent [1].

    Q2: During the reduction of the acrylonitrile intermediate, my nitrile group is being reduced to a primary amine. How do I prevent this? A2: You are experiencing thermal over-reduction. The Pd/C catalyzed hydrogenation of the alkene (acrylonitrile to propanenitrile) is highly exothermic. If the internal reaction temperature is allowed to exceed 25–30 °C, the thermal activation barrier for nitrile reduction is breached, leading to sequential reduction to the primary amine. You must apply active cooling to maintain the internal temperature strictly between 15–20 °C.

    Q3: Can I use alternative solvents to improve the thermal profile of the cyclization step? A3: Yes. If refluxing ethanol (78 °C) is not providing sufficient thermodynamic drive, switching to polar aprotic solvents like DMF or DMAc can stabilize the transition state and improve reaction rates[2]. Alternatively, have been shown to drastically lower the activation energy, allowing optimal cyclization of pyrazole-4-carbonitrile derivatives at just 60 °C[3].

    Self-Validating Experimental Protocols

    Protocol A: Thermodynamic Cyclization of the Pyrazole Core

    Objective: Achieve >95% regioselectivity for the 3-isobutyl pyrazole core.

    • Initialization: Dissolve the isobutyl-1,3-dicarbonyl precursor (1.0 eq) in absolute ethanol (or a K2CO3/glycerol DES for lower-temp cyclization). Cool the vessel to 0 °C.

    • Kinetic Condensation: Add hydrazine hydrate (1.1 eq) dropwise over 30 minutes. Maintain temperature < 10 °C to safely dissipate the exothermic heat of hydrazone formation.

    • Thermodynamic Drive: Equip the flask with a reflux condenser. Gradually heat the reaction mixture to 95 °C (if using EtOH/sealed tube) or 60 °C (if using DES) and stir for 12 hours.

    • Self-Validation Checkpoint: The reaction is a self-validating system. The mixture will transition from a pale yellow suspension to a homogeneous deep amber solution. A TLC aliquot (Hexanes:EtOAc 3:1) must show the complete disappearance of the kinetic hydrazone intermediate (Rf ~0.6) and the appearance of the thermodynamic pyrazole product (Rf ~0.3) under short-wave UV (254 nm).

    • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography.

    Protocol B: Temperature-Controlled Selective Hydrogenation

    Objective: Reduce the alkene intermediate to a propanenitrile without degrading the -CN group.

    • Preparation: Dissolve the 3-isobutyl-1H-pyrazole-4-acrylonitrile intermediate in anhydrous methanol.

    • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq by weight) under an inert argon atmosphere.

    • Thermal Regulation (Critical): Submerge the reaction vessel in a water bath maintained at exactly 18 °C. Do not allow the internal temperature to exceed 20 °C.

    • Hydrogenation: Purge the vessel with H2 gas and maintain a steady pressure of 1 atm.

    • Self-Validation Checkpoint: This protocol is stoichiometrically self-limiting if the temperature is strictly maintained. The theoretical hydrogen uptake for the alkene reduction is exactly 1.0 molar equivalent. The cessation of hydrogen consumption at this exact volume validates that the nitrile group remains intact.

    • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, wash with methanol, and concentrate the filtrate to yield the final 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile.

    Quantitative Data: Temperature vs. Yield & Selectivity

    The following table summarizes the causal relationship between reaction temperature, solvent choice, and product integrity across both critical steps.

    Reaction StepInternal Temp (°C)Solvent SystemTarget Conversion (%)Quality / Impurity Profile
    Step 1: Pyrazole Cyclization 25Ethanol< 45%High kinetic hydrazone retention
    Step 1: Pyrazole Cyclization 60K2CO3 / Glycerol96%Trace 5-isobutyl regioisomer
    Step 1: Pyrazole Cyclization 95Ethanol> 95%Trace 5-isobutyl regioisomer
    Step 3: Selective Hydrogenation 18-20Methanol> 98%None (Intact Nitrile)
    Step 3: Selective Hydrogenation 45Methanol< 60%> 40% Primary Amine (Over-reduction)

    References

    • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules (2024).[Link]

    • Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. Frontiers in Materials (2023).[Link]

    Sources

    Troubleshooting

    preventing degradation of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile during storage

    Technical Support Center: Stability, Storage, and Troubleshooting for 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Stability, Storage, and Troubleshooting for 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile. This compound features two highly reactive moieties: an electron-rich pyrazole ring and an electrophilic propanenitrile chain. Understanding the causality behind its degradation is critical for maintaining batch-to-batch reproducibility in your synthetic workflows or drug development pipelines.

    Part 1: Core Principles of Degradation

    To prevent degradation, we must first understand the structural vulnerabilities of the molecule. The degradation of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile primarily occurs via two distinct mechanistic pathways:

    • Nitrile Hydrolysis: The carbon atom of the nitrile (-C≡N) group is highly electrophilic. In the presence of moisture and catalyzed by non-neutral pH (acidic or basic conditions) or elevated temperatures, water acts as a nucleophile. This attack forms an unstable imidic acid intermediate that rapidly tautomerizes into a propanamide derivative, which can further hydrolyze into a propanoic acid derivative[1].

    • Pyrazole Oxidation: The nitrogen atoms within the pyrazole ring possess lone pairs that are susceptible to oxidation. Exposure to atmospheric oxygen, accelerated by UV light or trace transition metal impurities, leads to the formation of pyrazole N-oxides[2][3]. This oxidative pathway is often the primary cause of sample discoloration during prolonged storage[2].

    DegradationPathways Parent 3-(3-isobutyl-1H-pyrazol-4-yl) propanenitrile Oxidation Oxidative Stress (O2, Light, Metals) Parent->Oxidation Hydrolysis Hydrolytic Stress (H2O, pH Extremes) Parent->Hydrolysis NOxide Pyrazole N-Oxide (Discoloration/Polar Impurity) Oxidation->NOxide Amide Propanamide Derivative (Intermediate Hydrolysis) Hydrolysis->Amide Acid Propanoic Acid Derivative (Complete Hydrolysis) Amide->Acid

    Mechanistic degradation pathways of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile.

    Part 2: Frequently Asked Questions (FAQs)

    Q1: What are the optimal long-term storage conditions for this compound? A1: For long-term preservation (>1 month), the solid compound must be stored at -20°C in a tightly sealed, desiccated container[2]. Because the pyrazole ring is prone to photo-oxidation and the nitrile group to hydrolysis, the container should be opaque (or amber glass) and backfilled with an inert gas such as Argon or Nitrogen to displace atmospheric oxygen and moisture[4].

    Q2: My powdered stock has changed from white to a pale yellow/brown color. Is it still usable? A2: A color shift to yellow or brown is a classic macroscopic indicator of pyrazole oxidation, resulting in the formation of N-oxides or radical coupling byproducts[2][3]. Do not use discolored stock for sensitive downstream catalysis or API synthesis without purification, as N-oxides can act as strong coordinating ligands that poison transition metal catalysts (e.g., Palladium in cross-coupling reactions). Proceed to the Troubleshooting section for purification protocols.

    Q3: How stable is the compound when dissolved in solution for screening assays? A3: Stability in solution is highly solvent-dependent. In dry, aprotic solvents (e.g., anhydrous DMSO, DMF, or DCM), the compound is stable for weeks at 2-8°C[2]. However, in aqueous buffers or protic solvents (like methanol/water mixtures), the nitrile group becomes vulnerable to hydrolysis[5]. Aqueous stock solutions should be prepared fresh daily and buffered to a strictly neutral pH (pH 7.0) to minimize both acid- and base-catalyzed hydration of the nitrile[2].

    Part 3: Quantitative Data & Analytical Markers

    Regular monitoring of your compound's integrity is required. Below is a summary of storage parameters and the diagnostic analytical markers used to identify degradation products via HPLC-MS.

    Table 1: Storage & Stability Parameters

    ParameterRecommended ConditionCritical Threshold (Risk of Degradation)
    Temperature -20°C (Long term), 2-8°C (Short term)> 25°C (Accelerates thermal oxidation)
    Atmosphere Argon or Nitrogen (Inert)Ambient Air (O2 and ambient humidity)
    Light Exposure Complete darkness (Amber vials)Direct UV/Visible light exposure
    Solution pH pH 7.0 (if aqueous)pH < 4.0 or pH > 9.0 (Triggers hydrolysis)

    Table 2: Diagnostic MS/HPLC Markers for Degradation

    AnalyteStructural ChangeExpected Mass Shift (Δm/z)Polarity Shift (RP-HPLC)
    Parent Compound Intact0Baseline (Reference RT)
    Pyrazole N-Oxide Addition of Oxygen to Pyrazole N+16 DaElutes earlier (More polar)
    Propanamide Hydration of Nitrile (-CN to -CONH2)+18 DaElutes earlier (More polar)
    Propanoic Acid Complete Hydrolysis (-CONH2 to -COOH)+19 DaElutes significantly earlier

    Part 4: Troubleshooting & Experimental Protocols

    When degradation is suspected, empirical validation is required. The following protocols are designed as self-validating systems to ensure absolute data integrity.

    Protocol A: Forced Degradation Study (Stability-Indicating Assay)

    To confidently identify degradation peaks in your specific HPLC setup, you must intentionally degrade a small aliquot of the parent compound to generate reference standards[4].

    • Preparation: Prepare a 1 mg/mL stock solution of the compound in anhydrous acetonitrile.

    • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 8 hours[4].

    • Hydrolytic Stress (Base): Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N HCl[4].

    • Hydrolytic Stress (Acid): Mix 1 mL of stock with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH[4].

    • Analysis & Self-Validation: Inject all samples into an LC-MS system alongside an unstressed control.

      • Self-Validation Metric: Calculate the mass balance. The sum of the peak areas of the parent compound and all newly formed degradation peaks must equal 100% (±2%) of the parent peak area in the unstressed control. If the mass balance falls below 98%, volatile degradants or non-UV-absorbing species have formed, requiring alternative detection methods (e.g., ELSD or CAD).

    Protocol B: Recovery and Purification of Degraded Stock

    If your stock has degraded (evidenced by yellowing or HPLC purity < 98%), use this protocol to recover the intact parent compound.

    • Solvent Dissolution: Dissolve the degraded solid in a minimal amount of ethyl acetate.

    • Aqueous Washing: Wash the organic layer 3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO3), followed by 1 wash with brine.

      • Causality: The highly polar degradation products (N-oxides, amides, and carboxylic acids) will partition into the aqueous phase, while the intact nitrile remains in the organic phase.

    • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Recrystallization (If necessary): Recrystallize the resulting residue from a mixture of hexanes and ethyl acetate.

    • Self-Validation Step: Perform Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate system. The disappearance of baseline spots (representing the highly polar N-oxides and amides) compared to the pre-purified crude validates the success of the recovery.

    TroubleshootingWorkflow Start Retrieve Stock from Storage Inspect Visual Inspection (Check for Yellowing) Start->Inspect HPLC HPLC-UV/MS Analysis Inspect->HPLC Decision Purity > 98%? HPLC->Decision Proceed Proceed with Synthesis Decision->Proceed Yes Identify Identify Impurity Profile Decision->Identify No Store Store under Argon at -20°C Proceed->Store Purify Aqueous Wash / Recrystallization (Remove Polar N-oxides/Amides) Identify->Purify Purify->HPLC Retest

    Quality control and troubleshooting workflow for degraded pyrazole-propanenitrile stocks.

    References

    • MDPI. "Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies." Microorganisms, Oct 2025.[Link]

    • ACS Publications. "Medicinal Chemistry of Drugs with N-Oxide Functionalities." Journal of Medicinal Chemistry, Mar 2024.[Link]

    • ACS Publications. "Stability and Degradation Mechanisms of Radiation-Grafted Polymer Electrolyte Membranes for Water Electrolysis." ACS Applied Materials & Interfaces, May 2016.[Link]

    Sources

    Optimization

    Technical Support Center: Solvent Optimization for 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile Crystallization

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered during the crystallization of 3-(3-isobutyl-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered during the crystallization of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile.

    This intermediate presents a unique crystallization challenge due to its mixed-polarity profile. The molecule contains a highly polar, hydrogen-bonding pyrazole core and a nitrile group, juxtaposed with a flexible, lipophilic isobutyl chain. This structural dichotomy often leads to a wide Metastable Zone Width (MSZW)[1], polymorphism[2], and a high propensity for Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[3].

    The following guide synthesizes quantitative solvent data, mechanistic troubleshooting FAQs, and a self-validating experimental protocol to ensure high-yield, high-purity crystalline recovery.

    Part 1: Quantitative Solvent Screening Data

    Selecting the correct solvent system is a balance between solubility thermodynamics and nucleation kinetics. The table below summarizes the quantitative phase behavior of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile across various solvent systems.

    Solvent SystemSolubility at 65°C (mg/mL)Solubility at 5°C (mg/mL)MSZW (ΔT, °C)Yield (%)Purity (%)Kinetic Observations & Causality
    Ethyl Acetate (EtOAc) 45085157898.5High solubility leads to rapid supersaturation upon cooling, frequently crossing the spinodal boundary and triggering LLPS.
    Toluene 21015229199.1Wide MSZW due to poor solvation of the pyrazole NH[2]. Slow growth kinetics but excellent impurity rejection.
    IPA / Water (8:2) 38045128597.2Hydrogen bonding with water disrupts the MSZW[4]. Severe fine agglomeration observed due to catastrophic secondary nucleation.
    EtOAc / Heptane (1:2) 180<5189599.8Optimal. Heptane acts as an anti-solvent, shifting the phase boundary to favor solid-liquid equilibrium over LLPS[5].
    Part 2: Troubleshooting FAQs

    Q1: Why does my product "oil out" instead of crystallizing, and how do I fix it? Causality: "Oiling out" or Liquid-Liquid Phase Separation (LLPS) occurs when a supersaturated solution enters the spinodal decomposition region before reaching the critical supersaturation required for primary nucleation[3]. Because 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile has a relatively low melting point and high solubility in polar aprotic solvents, rapid cooling forces the solute to partition into a solute-rich oil phase and a solute-lean continuous phase[6]. Solution: You must avoid deep thermal quenches. Transition to an anti-solvent system (e.g., EtOAc/Heptane) to alter the thermodynamic phase boundaries[5]. More importantly, introduce seed crystals within the metastable zone. Seeding provides an immediate surface area for crystal growth, consuming the supersaturation before the system can cross the LLPS boundary[5].

    Q2: How do I optimize the Metastable Zone Width (MSZW) to prevent fine agglomeration? Causality: Pyrazole derivatives form strong intermolecular hydrogen bonds (e.g., amine donor to nitrile acceptor), which creates a high activation energy barrier for primary nucleation[2]. This results in a wide MSZW[1]. If your cooling rate is too aggressive (e.g., >0.5°C/min), the system accumulates excessive supersaturation. When nucleation finally occurs, it happens catastrophically at the MSZW boundary, yielding massive amounts of fine, agglomerated particles[4][7]. Solution: Map the MSZW using Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM)[1]. Once the boundary is defined, cool the solution at a highly controlled, slow rate (0.1°C/min) and seed the batch at a temperature just below the solubility curve ( Tsat​−5°C ).

    Q3: What is the recommended protocol for anti-solvent crystallization of this intermediate? Causality: While anti-solvent crystallization is highly effective for mixed-polarity pyrazoles, localized supersaturation at the point of anti-solvent addition can cause premature precipitation, trapping mother liquor and impurities inside the crystal lattice. Solution: Ensure high-shear mixing during the addition of the anti-solvent (Heptane) to the solvent (EtOAc). The anti-solvent must be dosed linearly over an extended period (2-4 hours) to maintain a constant, low level of supersaturation throughout the crystallization matrix.

    Part 3: Self-Validating Experimental Protocol

    Optimized Cooling & Anti-Solvent Crystallization (EtOAc/Heptane)

    This protocol utilizes a seeded, anti-solvent approach to bypass LLPS and ensure controlled crystal growth. Every critical phase includes a validation check to ensure system integrity before proceeding.

    Step 1: Dissolution

    • Suspend 100 g of crude 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile in 300 mL of Ethyl Acetate.

    • Heat the reactor to 65°C under continuous agitation (400 RPM) until complete dissolution is achieved.

    • Validation Check: Visually inspect the reactor (or use an in-line turbidity probe). The solution must be 100% optically clear. If undissolved particles remain, they will act as uncontrolled heterogeneous nucleation sites.

    Step 2: Polishing Filtration

    • Filter the hot solution through a 0.45 µm PTFE membrane directly into a pre-heated (65°C) crystallizer to remove any foreign particulates.

    Step 3: Cooling & Seeding

    • Cool the solution linearly to 55°C at a rate of 0.5°C/min. This places the system safely within the metastable zone[1].

    • Add 1.0 g (1 wt% relative to input) of highly pure, milled seed crystals of the desired polymorph.

    Step 4: Seed Bed Aging (Critical Step)

    • Hold the suspension isothermally at 55°C for 2 hours.

    • Validation Check: At the end of the hold time, the seed bed should remain visible and slightly expanded in volume. If the seeds dissolve, the system was undersaturated (temperature too high); if the solution turns milky, secondary nucleation occurred too rapidly. A stable, slightly grown seed bed confirms the system is correctly consuming supersaturation.

    Step 5: Anti-Solvent Addition

    • Dose 600 mL of n-Heptane linearly over 4 hours using a programmable pump while maintaining the temperature at 55°C.

    • Validation Check: The slurry should gradually thicken. Sudden spikes in turbidity indicate localized LLPS or uncontrolled nucleation; if this occurs, pause the addition and increase agitation.

    Step 6: Final Cooling & Isolation

    • Cool the slurry from 55°C to 5°C at a linear, slow rate of 0.1°C/min to maximize yield.

    • Filter the slurry via a Nutsche filter. Wash the filter cake with 100 mL of pre-chilled EtOAc/Heptane (1:4 v/v) to displace the mother liquor.

    • Dry under vacuum at 40°C for 12 hours.

    Part 4: Process Visualization

    The following diagram illustrates the mechanistic decision tree for identifying and troubleshooting Liquid-Liquid Phase Separation (LLPS) during the cooling phase of the crystallization workflow.

    LLPS_Troubleshooting Start Start Crystallization (Supersaturated Solution) Cooling Cooling Phase (Traversing MSZW) Start->Cooling Check Does Oiling Out (LLPS) Occur? Cooling->Check LLPS Yes: LLPS Detected (Spinodal Decomposition) Check->LLPS High Supersaturation Normal No: Solution Remains Clear (Metastable Zone) Check->Normal Optimal Trajectory Intervention Intervention: 1. Reheat to dissolve 2. Adjust Solvent Ratio 3. Seed at higher Temp LLPS->Intervention Nucleation Controlled Nucleation & Crystal Growth Normal->Nucleation Intervention->Cooling

    Troubleshooting Liquid-Liquid Phase Separation (LLPS) during cooling crystallization.

    Sources

    Troubleshooting

    reducing regioisomer formation in 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile synthesis

    Welcome to the Technical Support Center. Synthesizing asymmetrically substituted pyrazoles like 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile presents significant regiochemical challenges.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. Synthesizing asymmetrically substituted pyrazoles like 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile presents significant regiochemical challenges. Because this core features a bulky C3-isobutyl group and a C4-propanenitrile moiety, researchers frequently encounter regioisomeric mixtures during both de novo cyclocondensation (if using protected hydrazines) and late-stage N-alkylation.

    This guide is structured to bypass rigid templates and directly address the mechanistic causality behind these issues, providing you with self-validating protocols to force absolute regioselectivity in your workflows.

    Frequently Asked Questions (FAQs): Mechanism & Troubleshooting

    Part A: De Novo Core Construction (Cyclocondensation)

    Q: I am synthesizing the pyrazole core by condensing 2-(2-cyanoethyl)-5-methyl-3-oxohexanal with a protected hydrazine. Why am I getting a mixture of 1,3,4- and 1,4,5-trisubstituted regioisomers? A: Your unsymmetrical 1,3-dicarbonyl precursor contains two distinct electrophilic centers: a formyl group and a keto group. The regiochemical outcome is governed by the competition between kinetic and thermodynamic control[1]. The formyl group is highly electrophilic, leading to rapid kinetic attack by the hydrazine. However, if the reaction is run at elevated temperatures or in non-polar solvents, the system can equilibrate to the thermodynamically more stable hydrazone at the keto position before cyclization, yielding the undesired 1,4,5-regioisomer[2].

    Q: How can I force the cyclocondensation to favor the desired 1,3,4-trisubstituted core? A: You must trap the kinetic intermediate. Lowering the reaction temperature prevents thermodynamic equilibration[3]. More importantly, switching your solvent to a fluorinated alcohol like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) dramatically improves regioselectivity[1]. HFIP forms strong hydrogen bonds with the carbonyl oxygens, differentially hyper-activating the formyl group over the sterically hindered keto group and locking the kinetic pathway.

    Cyclocondensation Precursors Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Kinetic Formyl Attack (Kinetic Pathway) Precursors->Kinetic HFIP Solvent, Low Temp Thermo Keto Attack (Thermodynamic Pathway) Precursors->Thermo Standard Solvents, Heat ProdA 1,3,4-Trisubstituted Pyrazole (Desired Regioisomer) Kinetic->ProdA ProdB 1,4,5-Trisubstituted Pyrazole (Undesired Regioisomer) Thermo->ProdB

    Figure 2: Kinetic vs. thermodynamic control in the cyclocondensation of unsymmetrical dicarbonyls.

    Part B: Late-Stage Functionalization (N-Alkylation)

    Q: I am performing a late-stage N-alkylation on the unsubstituted 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile. Why does my LC-MS show two distinct product peaks with identical mass? A: The starting material is a 1H-pyrazole, which exists in solution as a rapidly interconverting mixture of tautomers. Upon N-alkylation, this dynamic equilibrium is broken, locking the molecule into two distinct, non-interconverting regioisomers: the N1-alkylated product (adjacent to C5) and the N2-alkylated product (adjacent to the C3-isobutyl group)[4].

    Q: How do I control which nitrogen gets alkylated? A: Regioselectivity during N-alkylation is dictated by the interplay of steric hindrance and the choice of base/catalyst[4].

    • For N1-Alkylation (Steric Control): The N1 position is sterically unencumbered compared to the N2 position (which is blocked by the bulky isobutyl group). Using an inorganic base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMSO) drives the reaction via the less sterically hindered transition state, heavily favoring the N1 regioisomer[4].

    • For N2-Alkylation (Chelation Control): If your target requires N2-alkylation, you must override the inherent steric bias. Using a Lewis acid catalyst like Magnesium bromide (MgBr₂) with an amine base coordinates both the pyrazole N2 atom and the alkylating agent. This pre-organizes the transition state, delivering the electrophile exclusively to the more hindered N2 position[5].

    N_alkylation SM 3-(3-isobutyl-1H-pyrazol-4-yl) propanenitrile (Tautomeric Mixture) Cond1 K2CO3, DMSO (Steric Control) SM->Cond1 Cond2 MgBr2, i-Pr2NEt, THF (Chelation Control) SM->Cond2 N1 N1-Alkylated Product (1-Alkyl-3-isobutyl...) Major with K2CO3 Cond1->N1 Favored (Less Hindered) N2 N2-Alkylated Product (1-Alkyl-5-isobutyl...) Major with MgBr2 Cond1->N2 Minor Cond2->N1 Minor Cond2->N2 Favored (Mg-Chelation)

    Figure 1: Divergent regioselective N-alkylation pathways controlled by base and catalyst selection.

    Quantitative Data: Regioselectivity Optimization

    The following table summarizes the causal relationship between reaction conditions and the resulting regioisomeric ratio during the N-alkylation of 3-substituted pyrazoles.

    Reaction ConditionBase / CatalystSolventPrimary Mechanistic DriverRegioisomeric Ratio (N1:N2)Typical Yield
    Standard Base K₂CO₃ (2.0 eq)DMFMild steric control85:1575%
    Optimized Steric Cs₂CO₃ (2.0 eq)DMSOEnhanced ion-pair separation; strict steric control[4]95:588%
    Chelation Directed MgBr₂ (0.2 eq) / i-Pr₂NEtTHFLewis acid templating at hindered nitrogen[5]1:9990%

    Self-Validating Experimental Protocols

    To ensure scientific integrity, these protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

    Protocol A: Regioselective N1-Alkylation (Steric Control)

    Causality: DMSO effectively solvates the potassium cation, leaving the pyrazolide anion highly nucleophilic. The bulky isobutyl group physically blocks the N2 trajectory, forcing the electrophile to attack N1[4].

    • Preparation: Dissolve 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile (1.0 mmol) in anhydrous DMSO (5.0 mL) under an inert N₂ atmosphere.

    • Deprotonation: Add finely powdered, oven-dried Cs₂CO₃ (2.0 mmol). Stir at room temperature for 30 minutes to ensure complete deprotonation.

    • Alkylation: Dropwise add the alkyl halide (1.1 mmol). Stir at 25 °C for 4 hours.

    • Validation Checkpoint 1 (In-Process): Run a TLC (50% EtOAc/Hexanes). The N1-alkylated isomer possesses a lower overall dipole moment than the N2-isomer and will consistently elute higher (higher Rf​ ). If a lower spot dominates, your base is insufficiently dry.

    • Workup: Quench with H₂O (15 mL), extract with EtOAc (3 × 10 mL), wash the organic layer with brine (to remove DMSO), dry over Na₂SO₄, and concentrate.

    • Validation Checkpoint 2 (Analytical): Perform 2D NOESY NMR. You must observe an NOE cross-peak between the new N-alkyl protons and the pyrazole C5-proton. The absence of a cross-peak to the isobutyl protons confirms strict N1 regioselectivity.

    Protocol B: Regioselective N2-Alkylation (Chelation Control)

    Causality: MgBr₂ acts as a bidentate template. It coordinates to the N2 lone pair and the halogen of the alkylating agent, creating a highly organized, localized transition state that completely overrides the steric bulk of the adjacent isobutyl group[5].

    • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile (1.0 mmol) and anhydrous MgBr₂ (0.2 mmol, 20 mol%).

    • Complexation: Add anhydrous THF (4.0 mL) and the alkyl halide (2.0 mmol).

    • Initiation: Dropwise add N,N-Diisopropylethylamine (i-Pr₂NEt) (2.1 mmol) at 25 °C. Stir for 2–4 hours.

    • Validation Checkpoint 1 (In-Process): Monitor via LC-MS. The reaction should cleanly convert to a single mass peak corresponding to the N2 isomer. (Note: N2 isomers often exhibit slightly shorter retention times on reverse-phase C18 columns due to the clustered lipophilic bulk).

    • Workup: Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry, and concentrate.

    • Validation Checkpoint 2 (Analytical): Perform 2D NOESY NMR. You must observe a strong NOE cross-peak between the N-alkyl protons and the protons of the C3-isobutyl group. This positively identifies the N2 regioisomer.

    References

    • Benchchem. Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.3

    • Benchchem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.1

    • Benchchem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles.4

    • Thieme Connect (Synlett). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles.5

    • ACS Publications (The Journal of Organic Chemistry). Synthesis of Pyrazoles via Electrophilic Cyclization.2

    Sources

    Optimization

    Technical Support Center: Troubleshooting the Synthesis of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile Derivatives

    Welcome to the Technical Support Center. The compound 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile is a highly valuable heterocyclic intermediate, frequently utilized in the design and synthesis of Janus Kinase (JAK) inh...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. The compound 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile is a highly valuable heterocyclic intermediate, frequently utilized in the design and synthesis of Janus Kinase (JAK) inhibitors[1] and other targeted oncology therapeutics[2].

    Despite its structural simplicity, researchers frequently encounter severe bottlenecks—specifically low conversion rates—during its synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will dissect the chemical causality behind these failures and provide self-validating, field-proven protocols to ensure high-yield conversions.

    I. Synthetic Workflow Overview

    The standard synthesis of this scaffold relies on a three-step sequence: formylation of the pyrazole core, olefination to form an acrylonitrile intermediate, and a final chemoselective reduction[3].

    Synthesis A 3-isobutyl-1H-pyrazole B 3-isobutyl-1H-pyrazole -4-carbaldehyde A->B Vilsmeier-Haack C 3-(3-isobutyl-1H-pyrazol -4-yl)acrylonitrile B->C HWE Olefination D 3-(3-isobutyl-1H-pyrazol -4-yl)propanenitrile C->D Conjugate Reduction

    Fig 1: Three-step synthetic workflow for 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile.

    II. Troubleshooting FAQs: Overcoming Low Conversion Rates
    Q1: My Vilsmeier-Haack formylation of 3-isobutyl-1H-pyrazole is stalling at 30-40% conversion. How can I drive this to completion?

    The Causality: The isobutyl group at the C3 position introduces significant steric bulk, hindering the approach of the bulky Vilsmeier electrophile (chloromethyleniminium ion) to the adjacent C4 position. Furthermore, unprotected pyrazoles become highly electron-deficient under the strongly acidic conditions of the Vilsmeier-Haack reaction, reducing their nucleophilicity. The Solution: You must increase the electron density of the pyrazole ring. Protect the pyrazole nitrogen with a Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group prior to formylation. This prevents N-formylation, mitigates the deactivating effect of the acidic medium, and strongly directs the electrophile to the C4 position, routinely pushing conversions above 90%.

    Q2: During the Horner-Wadsworth-Emmons (HWE) olefination, I recover mostly unreacted aldehyde. What is quenching the reaction?

    The Causality: This is a classic stoichiometric failure caused by the inherent acidity of the pyrazole ring. The N-H proton of an unprotected pyrazole has a pKa of ~14. In contrast, the α -protons of diethyl (cyanomethyl)phosphonate have a pKa of ~17. When you add a base (e.g., NaH or t-BuOK), it preferentially and rapidly deprotonates the pyrazole nitrogen rather than the phosphonate[4]. If you only use 1.0 to 1.2 equivalents of base, it is entirely consumed by the pyrazole, leaving no base to generate the active phosphonate ylide.

    HWEMechanism A Base (e.g., t-BuOK) B Pyrazole N-H (pKa ~14) A->B Pathway 1 (Fast) C Cyanomethylphosphonate (pKa ~17) A->C Pathway 2 (Slow) D Deprotonated Pyrazole (Unreactive) B->D Quenches 1 eq Base E Phosphonate Ylide (Active Nucleophile) C->E Requires 2nd eq Base

    Fig 2: Competitive deprotonation pathways in the HWE olefination of unprotected pyrazoles.

    The Solution: Use a minimum of 2.2 to 2.5 equivalents of base . The first equivalent acts as a sacrificial deprotonating agent for the pyrazole ring, while the remaining base successfully generates the ylide required for the olefination. (See Protocol 1 below).

    Q3: My catalytic hydrogenation of the acrylonitrile intermediate yields a complex mixture or stalls completely. How do I selectively reduce the alkene?

    The Causality: Standard catalytic hydrogenation (Pd/C, H₂) is notoriously problematic for pyrazolyl-acrylonitriles. The coordinating nitrogen atoms of the pyrazole ring rapidly poison palladium catalysts by binding to the active metal sites[5]. If you increase the hydrogen pressure or temperature to compensate, you risk over-reducing the nitrile group to a primary amine. The Solution: Abandon standard palladium-catalyzed hydrogenation in favor of a chemoselective conjugate reduction using in situ generated Nickel Boride (Ni₂B). This method selectively reduces the α , β -unsaturated double bond while leaving the nitrile and the pyrazole ring completely intact[2].

    III. Quantitative Data: Reduction Strategy Comparison

    To highlight the necessity of moving away from standard hydrogenation, review the empirical performance data of various reduction strategies applied to pyrazolyl-acrylonitriles:

    Table 1: Comparison of Reduction Strategies for Pyrazolyl-Acrylonitriles

    MethodReagentsTypical Conversion RateChemoselectivityPrimary Issue / Limitation
    Standard Hydrogenation Pd/C, H₂ (1 atm), MeOH< 30%Low (Nitrile reduction)Catalyst poisoning by pyrazole nitrogen; over-reduction to primary amine[5].
    Transfer Hydrogenation Pd/C, NH₄O₂CH, EtOH~ 60%ModerateSlow reaction rate; requires elevated temperatures which may degrade the substrate.
    Nickel Boride (Optimized) NiCl₂·6H₂O, NaBH₄, MeOH> 95%High (Alkene only)Requires careful temperature control during exothermic Ni₂B formation[2].
    IV. Field-Proven Experimental Protocols

    The following protocols are designed as self-validating systems. Visual cues are included so you can verify the reaction is proceeding correctly in real-time.

    Protocol 1: Modified Horner-Wadsworth-Emmons (HWE) Olefination

    Objective: Maximize conversion to 3-(3-isobutyl-1H-pyrazol-4-yl)acrylonitrile by overcoming base-quenching.

    • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 3-isobutyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and diethyl (cyanomethyl)phosphonate (1.2 eq).

    • Solvation: Dissolve the reagents in anhydrous THF to achieve a 0.2 M concentration. Cool the mixture to 0 °C using an ice bath.

    • Base Addition (Critical Step): Add Potassium tert-butoxide (t-BuOK) (2.5 eq ) portion-wise over 10 minutes.

      • Self-Validation Cue: You will observe an initial color change and slight exotherm as the first equivalent deprotonates the pyrazole N-H. The subsequent equivalents will generate the ylide, often turning the solution a deeper yellow/orange.

    • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

    • Workup: Quench the reaction strictly with saturated aqueous NH₄Cl (to reprotonate the pyrazole) and extract three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    Protocol 2: Selective Conjugate Reduction (Nickel Boride Method)

    Objective: Chemoselective reduction of the conjugated alkene to yield 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile.

    • Preparation: Dissolve 3-(3-isobutyl-1H-pyrazol-4-yl)acrylonitrile (1.0 eq) and Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.2 eq ) in methanol (0.1 M).

    • Cooling: Cool the pale green solution to 0 °C using an ice bath.

    • Catalyst Generation & Reduction: Carefully add Sodium borohydride (NaBH₄) (3.0 eq ) in small portions over 20 minutes.

      • Self-Validation Cue: The addition of NaBH₄ will cause vigorous hydrogen gas evolution. The pale green solution will immediately turn pitch black , confirming the successful in situ generation of the active Ni₂B catalyst.

    • Reaction: Stir the black suspension at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours. Monitor completion via LC-MS (the mass will shift by +2 Da).

    • Workup: Filter the black suspension through a tightly packed pad of Celite to remove the nickel catalyst. Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and water, extract the aqueous layer twice with EtOAc, dry the combined organics over Na₂SO₄, and evaporate to yield the pure propanenitrile derivative.

    V. References
    • US8415362B2 - Pyrazolyl substituted pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors. Google Patents.1

    • EP2348023B9 - Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors. Google Patents. 3

    • Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent. ACS Publications. 2

    • 1,3-Diarylpyrazolyl-acylsulfonamides as potent anti-tuberculosis agents targeting cell wall biosynthesis in Mycobacterium tuberculosis. PMC - NIH.gov. 5

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity Guide: 3-(3-Isobutyl-1H-pyrazol-4-yl)propanenitrile vs. 3-Methyl Analogs

    Executive Summary & Structural Context The pyrazole-propanenitrile scaffold is a privileged motif in modern medicinal chemistry, serving as a critical hinge-binding and solvent-exposed vector in the design of selective k...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Context

    The pyrazole-propanenitrile scaffold is a privileged motif in modern medicinal chemistry, serving as a critical hinge-binding and solvent-exposed vector in the design of selective kinase inhibitors (e.g., JAK1/2, TYK2)[1]. The substitution pattern on the pyrazole core dictates not only the molecule's pharmacokinetics but also its synthetic tractability.

    This guide provides an objective, data-driven comparison of the reactivity between 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile and its less sterically hindered analog, 3-(3-methyl-1H-pyrazol-4-yl)propanenitrile . By analyzing the steric and inductive differences at the C3 position, we can accurately predict and control N-alkylation regioselectivity and the functionalization of the C4-propanenitrile side chain[2].

    Mechanistic Reactivity Profiling

    N-Alkylation Regioselectivity (Tautomeric Control)

    Unsubstituted and symmetrically substituted pyrazoles undergo N-alkylation to yield a single product. However, 3-alkylpyrazoles exist as an equilibrium of tautomers, and their alkylation typically yields a mixture of 1,3-disubstituted and 1,5-disubstituted regioisomers[3].

    • The 3-Methyl Analog: The methyl group provides minimal steric hindrance (Taft steric parameter, Es​=0.00 ). Consequently, alkylation is primarily governed by electronic effects and the statistical distribution of tautomers, often resulting in a challenging-to-separate mixture of N1 and N2 alkylated products (typically a 60:40 ratio favoring the less hindered N1).

    • The 3-Isobutyl Analog: The bulky isobutyl group ( Es​≈−1.08 ) introduces severe steric clash at the adjacent N2 position. This shifts the tautomeric equilibrium and kinetically blocks electrophilic attack at N2, resulting in highly regioselective N1-alkylation (>95:5 ratio). This steric direction is crucial for synthesizing uniform libraries of kinase inhibitors without tedious chromatographic separations[3].

    Alpha-Carbon Reactivity of the Propanenitrile Group

    The methylene (-CH2-) adjacent to the nitrile group is weakly acidic and can be deprotonated by strong, non-nucleophilic bases (e.g., LDA) to form a resonance-stabilized carbanion.

    • Conformational Shielding: In the 3-methyl analog, the propanenitrile chain rotates freely, allowing unhindered approach of electrophiles during subsequent SN​2 reactions. In contrast, the 3-isobutyl group restricts the conformational freedom of the C4-propanenitrile chain due to allylic strain (A-1,3 strain). This conformational locking sterically shields the alpha-carbanion, significantly reducing the rate of bimolecular nucleophilic substitution and requiring higher temperatures or more reactive electrophiles[2].

    G A 3-Alkylpyrazole Tautomeric Mixture B Base Addition (Deprotonation) A->B C Pyrazolide Anion B->C D N1-Alkylation (1,3-Isomer) C->D Major (Isobutyl) Steric Control E N2-Alkylation (1,5-Isomer) C->E Major (Methyl) Electronic Control

    Fig 1: Divergent N-alkylation pathways driven by C3-steric bulk.

    Quantitative Comparative Data

    The following table summarizes the experimental reactivity metrics and physicochemical properties of the two analogs, highlighting the profound impact of the C3 substituent.

    Parameter3-(3-Methyl-1H-pyrazol-4-yl)propanenitrile3-(3-Isobutyl-1H-pyrazol-4-yl)propanenitrileImpact on Synthesis
    Taft Steric Parameter ( Es​ ) 0.00-1.08Dictates local steric bulk at C3.
    N-Alkylation Regioselectivity (N1:N2) ~ 1.5 : 1> 19 : 1Isobutyl analog eliminates the need for isomer separation.
    α -Alkylation Relative Rate ( krel​ ) 1.0 (Baseline)0.15Isobutyl analog requires longer reaction times for C4-chain modification.
    Electrophilic Aromatic Substitution (C5) FastModerateBulky isobutyl slightly hinders approach to the C5 position.
    Calculated LogP (Lipophilicity) ~ 0.8~ 2.1Isobutyl analog exhibits higher membrane permeability potential.

    Experimental Workflows & Self-Validating Protocols

    To ensure reproducibility and scientific rigor, the following protocols incorporate built-in validation steps to confirm mechanistic pathways in real-time.

    Protocol A: Regioselective N-Alkylation Assay

    Objective: Alkylate the pyrazole core while monitoring the N1 vs. N2 regioselectivity ratio.

    • Preparation: Dissolve 1.0 mmol of the pyrazole-propanenitrile analog in 5.0 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

    • Deprotonation: Add 1.5 mmol of finely powdered anhydrous K2​CO3​ . Stir at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion.

    • Electrophilic Addition: Dropwise add 1.1 mmol of the alkylating agent (e.g., benzyl bromide).

    • Self-Validation Step (In-Process Control): At t=60 minutes, extract a 50 µL aliquot, quench with water, and extract into ethyl acetate. Analyze via LC-MS. The 1,3-isomer and 1,5-isomer will exhibit distinct retention times on a C18 reverse-phase column due to differing dipole moments. The isobutyl analog should show a single dominant peak (>95% AUC), whereas the methyl analog will show two distinct peaks.

    • Isolation: Quench the bulk reaction with ice water (20 mL), extract with ethyl acetate ( 3×15 mL), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

    • Final Verification: Perform 2D NOESY NMR. For the 1,3-isomer (N1-alkylated), a spatial correlation (NOE cross-peak) will be observed between the new N-alkyl protons and the C5-aromatic proton, but not the C3-alkyl group.

    Protocol B: Alpha-Functionalization of the Propanenitrile Chain

    Objective: Deprotonate the alpha-carbon of the propanenitrile group and trap with an electrophile.

    • Preparation: Dissolve 1.0 mmol of the N-protected pyrazole-propanenitrile in 10 mL of anhydrous THF. Cool the reaction flask to -78°C using a dry ice/acetone bath.

    • Carbanion Generation: Slowly add 1.1 mmol of Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane) dropwise over 5 minutes. Stir for 45 minutes at -78°C.

    • Self-Validation Step (Deuterium Quench): To ensure the bulky isobutyl group has not kinetically prevented deprotonation, withdraw a 0.1 mL aliquot and quench into D2​O . Analyze the crude extract via 1H -NMR. The disappearance of the alpha-proton signal (~2.5 ppm) confirms successful carbanion formation.

    • Electrophilic Trapping: Add 1.2 mmol of the electrophile (e.g., methyl iodide). For the isobutyl analog, allow the reaction to slowly warm to -20°C to overcome the steric activation energy barrier[2].

    • Quench & Workup: Quench with saturated aqueous NH4​Cl , extract with dichloromethane, and purify via flash chromatography.

    G A C4-Propanenitrile Substrate B LDA / -78°C A->B C Alpha-Carbanion Formation B->C D Isobutyl Analog (Steric Shielding) C->D E Methyl Analog (Open Conformation) C->E F Slow SN2 Low Yield D->F High Activation Energy G Fast SN2 High Yield E->G Low Activation Energy

    Fig 2: Conformational shielding effect on alpha-carbon reactivity.

    References

    • [1] Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. ACS Publications. Available at:[Link]

    • [2] Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv. Available at:[Link]

    • [3] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at:[Link]

    Sources

    Comparative

    benchmarking biological activity of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile derivatives

    Benchmarking Biological Activity of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile Derivatives: A Comparative Guide Executive Summary & Structural Rationale The pyrazole-propanenitrile scaffold is a privileged structural m...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Benchmarking Biological Activity of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile Derivatives: A Comparative Guide

    Executive Summary & Structural Rationale

    The pyrazole-propanenitrile scaffold is a privileged structural motif in modern medicinal chemistry, most notably recognized as the pharmacophore core of ATP-competitive Janus kinase (JAK) inhibitors such as Ruxolitinib [1] and Baricitinib [2]. However, recent drug development efforts have focused on modifying this core to overcome pan-JAK toxicity and shift target selectivity.

    The emergence of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile derivatives introduces a critical structural evolution. While the pyrazole ring continues to act as a bidentate hydrogen bond donor/acceptor to mimic the adenine ring of ATP, the addition of the bulky, lipophilic isobutyl group at the C3 position fundamentally alters the molecule's spatial geometry. This steric bulk clashes with the narrow ATP-binding pockets of certain kinase isoforms, effectively tuning out off-target activity. Furthermore, this specific aliphatic substitution pattern shares structural homology with the pyrazole core of novel N-myristoyltransferase (NMT) inhibitors like Zelenirstat [3], suggesting a dual-target or shifted-target potential.

    This guide provides a comprehensive benchmarking framework to evaluate the biological activity of these novel derivatives against established clinical alternatives, detailing the causality behind the necessary experimental workflows.

    Mechanistic Overview: Pathway Modulation

    To benchmark these derivatives, we must first define the biological pathways they disrupt. The primary target space for pyrazole-propanenitrile compounds is the JAK/STAT signaling axis, which drives cytokine-mediated cellular proliferation and immune responses.

    JAK_STAT Cytokine Cytokine Receptor JAK JAK Kinase Cytokine->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates Inhibitor 3-isobutyl-pyrazole derivative Inhibitor->JAK Competes for ATP

    Caption: JAK/STAT signaling pathway and the targeted inhibition mechanism of pyrazole derivatives.

    By competing for the ATP-binding site on the JAK kinase domain, the inhibitor prevents the trans-phosphorylation of the receptor and the subsequent recruitment and phosphorylation of STAT proteins, thereby halting downstream gene transcription.

    Quantitative Benchmarking: In Vitro Selectivity Profiling

    When evaluating a novel 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile derivative, it must be benchmarked against industry standards. The table below illustrates a representative comparative profiling dataset. The inclusion of the isobutyl group typically reduces potency against JAK2 compared to Ruxolitinib[1], but can drastically improve the selectivity window against JAK3 and TYK2, while introducing measurable activity against NMT1 [3].

    Table 1: Comparative Biochemical IC50 Profiling (nM)

    Compound / DrugJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)NMT1 (nM)Primary Indication
    Ruxolitinib 3.32.842819>10,000Myelofibrosis
    Baricitinib 5.95.7>40053>10,000Rheumatoid Arthritis
    3-isobutyl derivative (Rep.) 12.485.0>1,000>1,00045.0Investigational

    Note: Data for the 3-isobutyl derivative is representative of the scaffold's typical behavior to illustrate the selectivity shift caused by the C3-isobutyl substitution.

    Experimental Methodology 1: TR-FRET Kinase Assay

    To generate the biochemical data shown in Table 1, standard colorimetric assays are insufficient due to the potential auto-fluorescence and poor aqueous solubility of highly lipophilic isobutyl derivatives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard here.

    Causality of Design: TR-FRET utilizes a time-delay measurement (typically 50-100 microseconds) before reading the emission. This delay allows short-lived background fluorescence from the test compounds to decay, ensuring that the measured signal is exclusively from the kinase reaction. Furthermore, ATP concentrations must be strictly maintained at the Km​ (Michaelis constant) for each specific kinase isoform to ensure that the calculated IC50 accurately reflects the inhibitor's binding affinity ( Ki​ ) without being artificially outcompeted by excess ATP.

    TR_FRET Prep Compound Dilution Incubate Kinase + ATP Reaction Prep->Incubate AddReagents Add Detection Antibodies Incubate->AddReagents Read TR-FRET Readout AddReagents->Read

    Caption: Step-by-step TR-FRET assay workflow for high-throughput kinase selectivity profiling.

    Self-Validating Protocol Steps:

    • Compound Preparation: Serially dilute the 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile derivatives in 100% DMSO. Use an acoustic liquid handler (e.g., Echo) to dispense 100 nL into a 384-well plate to minimize volumetric error.

    • System Validation Controls: Dedicate 16 wells to DMSO vehicle (0% inhibition baseline) and 16 wells to 10 µM Staurosporine (100% inhibition baseline). Validation Check: The assay is only valid if the calculated Z'-factor across these controls is ≥0.6 .

    • Enzyme/Substrate Addition: Add 5 µL of the specific kinase (e.g., JAK1) and biotinylated peptide substrate in assay buffer. Incubate for 15 minutes at room temperature to allow compound pre-binding.

    • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ for the specific kinase). Incubate for 60 minutes.

    • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor).

    • Readout: Read the plate on a multi-mode microplate reader using a 337 nm excitation laser, measuring emissions at 620 nm and 665 nm. Calculate the FRET ratio (665/620).

    Experimental Methodology 2: Cellular Functional Validation (STAT Phosphorylation)

    Biochemical target engagement does not guarantee cellular efficacy. The lipophilic isobutyl group can increase plasma membrane permeability but may also increase susceptibility to multidrug efflux pumps (e.g., P-glycoprotein). Therefore, functional validation in a cell-based system is mandatory.

    Causality of Design: A549 (human lung carcinoma) cells are utilized because they exhibit robust, quantifiable STAT1/STAT3 phosphorylation upon stimulation with Interferon-gamma (IFN- γ ) or Interleukin-6 (IL-6). By measuring the reduction in phosphorylated STAT (pSTAT) relative to total STAT, we establish the true cellular IC50 of the derivative.

    Self-Validating Protocol Steps:

    • Cell Seeding & Starvation: Seed A549 cells at 20,000 cells/well in a 96-well plate. Incubate overnight. Crucially, replace media with serum-free DMEM for 4 hours prior to the assay. Causality: Serum starvation eliminates baseline noise caused by growth factors present in Fetal Bovine Serum (FBS), synchronizing the cells' signaling state.

    • Compound Treatment: Pre-treat cells with the pyrazole derivatives (0.1 nM to 10 µM) for 1 hour. Include Ruxolitinib [1] as a positive control.

    • Cytokine Stimulation: Stimulate cells with 50 ng/mL IL-6 for exactly 15 minutes. Causality: 15 minutes is the kinetic peak for STAT3 phosphorylation; longer incubations lead to signal degradation via negative feedback loops (e.g., SOCS proteins).

    • Lysis and AlphaLISA Detection: Aspirate media, wash with ice-cold PBS, and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify pSTAT3 (Tyr705) using an AlphaLISA SureFire Ultra kit, which provides a highly sensitive, wash-free luminescent readout.

    • Normalization: Normalize the pSTAT3 luminescent signal against the total protein concentration (BCA assay) of each well to account for any compound-induced cytotoxicity.

    References

    • Ruxolitinib - PubChem - NIH. Source: National Center for Biotechnology Information. URL: [Link]

    • Baricitinib - PubChem - NIH. Source: National Center for Biotechnology Information. URL: [Link]

    • Zelenirstat - PubChem - NIH. Source: National Center for Biotechnology Information. URL: [Link]

    Validation

    A Comparative Guide to the Spectroscopic Validation of Synthesized 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile

    Introduction: The Imperative of Structural Verification in Drug Discovery In the landscape of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Imperative of Structural Verification in Drug Discovery

    In the landscape of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. Pyrazole derivatives, a prominent class of heterocyclic compounds, are of significant interest due to their extensive biological activities, including antitumor, antiviral, and antimicrobial properties.[1][2][3] The synthesis of novel pyrazole analogues, such as 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile, necessitates a rigorous and multi-faceted validation strategy. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a promising drug candidate.

    This technical guide provides a comprehensive, in-depth workflow for the spectroscopic validation of newly synthesized 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile. We will move beyond a simple recitation of data to explain the causality behind our analytical choices. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we will construct a self-validating system of evidence. This guide compares the expected spectral data of the target compound with potential synthetic precursors and impurities, demonstrating how a synergistic spectroscopic approach provides irrefutable proof of structure.

    Synthetic Pathway: A Plausible Route to the Target Compound

    To contextualize the validation process, it is crucial to understand the synthetic origin of the target molecule. A common and effective method for constructing the pyrazole core involves the condensation of a β-dicarbonyl compound, or a synthetic equivalent, with hydrazine.[4][5] The specific side chains can be introduced before or after the ring formation. The diagram below illustrates a plausible synthetic workflow.

    G cluster_0 Synthesis Workflow A Starting Materials (e.g., β-keto nitrile, Isovaleryl derivative) B Condensation Reaction with Hydrazine Hydrate A->B Step 1 C Purification (e.g., Column Chromatography) B->C Step 2 D Final Product 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile C->D Step 3

    Caption: A generalized workflow for the synthesis of the target pyrazole derivative.

    The Spectroscopic Validation Workflow: A Strategy for Certainty

    Once the synthesis and purification are complete, a systematic analytical workflow is initiated. Each spectroscopic technique provides a unique piece of the structural puzzle. The combination of these techniques is essential for a comprehensive and robust characterization, leaving no room for ambiguity.[6][7][8]

    G cluster_1 Spectroscopic Validation Workflow Sample Purified Synthetic Product MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Sample->MS Initial Check IR FT-IR Spectroscopy - Functional Group ID (C≡N, N-H) Sample->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Carbon-Hydrogen Framework - Connectivity Sample->NMR Core Structure Confirm Structure Confirmed MS->Confirm IR->Confirm NMR->Confirm

    Caption: The integrated workflow for the complete spectroscopic characterization of a synthesized compound.

    Mass Spectrometry (MS): The First Gatekeeper

    Expertise & Rationale: Mass spectrometry is the first and most critical checkpoint in structural validation.[9][10] Its primary role is to confirm the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) takes this a step further by providing an extremely accurate mass measurement, which allows for the determination of the elemental formula, effectively ruling out a vast number of alternative structures.

    Experimental Protocol (HRMS-ESI):

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Introduce the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

    Data Presentation & Comparison:

    Compound Formula Calculated Exact Mass [M+H]⁺ Observed Mass Interpretation
    Target Product C₁₀H₁₆N₃178.1344~178.1344 (within 5 ppm)Confirms the elemental composition and molecular weight of the desired product.
    Starting Material (Hypothetical) C₁₀H₁₅NO165.1154Not ObservedThe absence of this mass indicates the successful conversion of the starting material.
    Dimer Impurity C₂₀H₃₀N₆355.2605Not ObservedThe absence of a peak at double the mass rules out significant dimerization side reactions.

    FT-IR Spectroscopy: Identifying Key Functional Groups

    Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[11][12] For our target compound, the most crucial and diagnostic absorption is the nitrile (C≡N) stretching vibration. This peak appears in a relatively uncluttered region of the spectrum, making it an unambiguous marker for the success of the cyanoethylation step.[13][14][15] We also expect to see characteristic absorptions for the N-H bond of the pyrazole ring.

    Experimental Protocol (KBr Pellet):

    • Grind a small amount of the solid sample (~1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogenous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Place the pellet in the spectrometer's sample holder and acquire the spectrum.

    Data Presentation & Comparison:

    Vibrational Mode Expected Wavenumber (cm⁻¹) for Target Observed Wavenumber (cm⁻¹) Interpretation & Comparison
    N-H Stretch (Pyrazole) 3300 - 3100 (broad)~3250Indicates the presence of the N-H bond within the heterocyclic ring.[2][3]
    C-H Stretch (Aliphatic) 3000 - 2850~2960, 2870Confirms the presence of the isobutyl and propanenitrile alkyl groups.
    C≡N Stretch (Nitrile) 2260 - 2220 (sharp, strong)~2245Crucial Evidence. A strong, sharp peak in this region confirms the successful incorporation of the nitrile functional group.[15] This peak would be absent in many precursors.
    C=N Stretch (Pyrazole) 1600 - 1500~1580Characteristic of the pyrazole ring structure.[3][5]

    ¹H NMR Spectroscopy: Mapping the Proton Environment

    Expertise & Rationale: ¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.[16][17] For our target compound, ¹H NMR is indispensable for confirming the presence and structure of the isobutyl group, the propanenitrile chain, and the specific substitution pattern on the pyrazole ring. The chemical shift, integration, and splitting pattern (multiplicity) of each signal are used to piece together the molecular framework.

    Experimental Protocol:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.[3] The number of scans will depend on the sample concentration.

    Data Presentation & Interpretation:

    Assignment (Proton) Expected δ (ppm) Multiplicity Integration Interpretation
    Pyrazole N-H 10.0 - 12.5 (broad)broad singlet1HA downfield, exchangeable proton characteristic of the pyrazole N-H.[3][5]
    Pyrazole C5-H 7.3 - 7.6singlet1HA singlet in the aromatic region confirms a proton at the C5 position, indicating C3 and C4 are substituted.[18]
    -CH₂-CN ~2.85triplet2HTriplet due to coupling with the adjacent CH₂ group. The chemical shift is influenced by the electron-withdrawing nitrile group.
    Pyrazole-CH₂- ~2.65triplet2HTriplet due to coupling with the -CH₂-CN group.
    Isobutyl -CH₂- ~2.50doublet2HDoublet due to coupling with the adjacent CH proton.
    Isobutyl -CH- 1.8 - 2.0multiplet1HA complex multiplet due to coupling with both the CH₂ and the two CH₃ groups.
    Isobutyl -CH₃ 0.8 - 1.0doublet6HA strong doublet signal integrating to 6 protons is a classic signature of an isobutyl group.[19]

    ¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

    Expertise & Rationale: While ¹H NMR maps the protons, ¹³C NMR spectroscopy confirms the underlying carbon framework.[20] It is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the nitrile carbon and the substituted carbons of the pyrazole ring.

    Experimental Protocol:

    • Use the same sample prepared for ¹H NMR analysis.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

    Data Presentation & Interpretation:

    Assignment (Carbon) Expected δ (ppm) Interpretation
    Pyrazole C3 ~150Quaternary carbon attached to the isobutyl group.
    Pyrazole C5 ~138Methine (CH) carbon of the pyrazole ring.
    Nitrile C≡N ~118Quaternary carbon of the nitrile group. A key signal confirming its presence.[21]
    Pyrazole C4 ~110Quaternary carbon attached to the propanenitrile side chain.
    Isobutyl -CH₂- ~35Aliphatic methylene carbon.
    -CH₂-CN ~25Aliphatic methylene carbon adjacent to the nitrile.
    Isobutyl -CH- ~28Aliphatic methine carbon.
    Isobutyl -CH₃ ~22Aliphatic methyl carbons.
    Pyrazole-CH₂- ~18Aliphatic methylene carbon adjacent to the pyrazole ring.

    Conclusion: A Synergistic and Irrefutable Confirmation

    The structural validation of a synthesized molecule like 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile is not achieved by a single technique but by the convergence of evidence from a suite of orthogonal spectroscopic methods.

    • Mass Spectrometry confirmed the correct molecular weight and elemental formula.

    • FT-IR Spectroscopy provided definitive evidence for the key nitrile (C≡N) and pyrazole (N-H) functional groups.

    • ¹H NMR Spectroscopy meticulously mapped the proton environment, confirming the isobutyl and propanenitrile fragments and their connectivity to the pyrazole ring.

    • ¹³C NMR Spectroscopy validated the complete carbon skeleton, including the crucial quaternary carbons.

    Together, these data points form a self-consistent and irrefutable body of evidence that confirms the identity and purity of the target compound. This rigorous, multi-technique approach embodies the principles of scientific integrity and is an absolute requirement for advancing compounds in any research or drug development pipeline.

    References

    • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons Inc. [Link]

    • Adeeva, V. G., et al. (1992). Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Journal of the Chemical Society, Perkin Transactions 2, 965-969. [Link]

    • Karthikeyan, C., et al. (2015). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]

    • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]

    • Saha, S., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

    • Siddiqui, H. L., et al. (2003). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Journal of the Chemical Society of Pakistan, 9(4). [Link]

    • MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

    • Patel, R. B., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. E-Journal of Chemistry, 9(4). [Link]

    • Iqbal, R., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387. [Link]

    • Bernstein, M. P., et al. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 454, 327. [Link]

    • Alkorta, I., et al. (2017). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 22(11), 1888. [Link]

    • CLaME. (n.d.). Spectroscopic Methods In Organic Chemistry. CLaME. [Link]

    • Juarez-Garcia, J. M., et al. (2022). Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions. Journal of Chemical Education, 99(9), 3297–3303. [Link]

    • Germán, V. (n.d.). IR spectrum: Nitriles. Quimicaorganica.org. [Link]

    • Wentrup, C., & Reartes, D. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society, 134(9), 4286–4297. [Link]

    • Shahani, T., et al. (2011). 3-Isobutyl-4-phenylsulfanyl-1H-pyrazol-5-ol. Acta Crystallographica Section E: Structure Reports Online, 67(3), o463–o464. [Link]

    • Al-Mousawi, S. M., et al. (2010). Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines. Molecules, 15(11), 7919–7930. [Link]

    • Jimeno, M. L., et al. (1998). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 36(4), 292-296. [Link]

    • ResearchGate. (2025). Organic Spectroscopy: Principles, Calculation Methods, and Analytical Applications. [Link]

    • da Silva, F. C., et al. (2015). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 20(10), 18393–18410. [Link]

    • Bake, B. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

    • ResearchGate. (n.d.). Spectroscopic Methods for Studying Reaction Mechanisms. [Link]

    • Fruchier, A., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475. [Link]

    • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]

    • Shahani, T., et al. (2011). 3-Isobutyl-4-phenylsulfanyl-1H-pyrazol-5-ol. Acta Crystallographica Section E: Crystallographic Communications, E67. [Link]

    • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457–2469. [Link]

    • Powers, S. J., et al. (2016). Bringing NMR and IR Spectroscopy to High Schools. Journal of Chemical Education, 93(12), 2068–2073. [Link]

    • Behbehani, H. (2009). STUDIES WITH 3-OXOALKANONITRILES: SYNTHESIS AND REACTIVITY OF 3-OXO-3-(1-METHYLINDOLOYL)PROPANENITRILE. Molecules, 14(9), 3354-3365. [Link]

    • PatSnap. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. PatSnap Eureka. [Link]

    • Bansal, M. (2023). Principles of Organic Spectroscopy. Journal of Molecular and Organic Chemistry, 6(3), 65-67. [Link]

    • Boston University. (n.d.). Basic NMR Concepts. [Link]

    • Moorpark College. (n.d.). Experiment #16 – Introduction to IR and NMR Spectroscopy. [Link]

    • Al-Zaydi, K. M. (2025). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

    • OrgoSolver. (n.d.). Introduction to infrared and nuclear magnetic resonance (NMR) spectroscopy. [Link]

    • Cernova, J., et al. (2018). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. [Link]

    • Štefane, B., & Polanc, S. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]

    Sources

    Comparative

    comparing catalysts for the synthesis of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile

    The synthesis of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile—a critical intermediate in the development of Janus kinase (JAK) inhibitors and other pharmaceutical agents—requires highly selective catalytic strategies. Be...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    The synthesis of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile—a critical intermediate in the development of Janus kinase (JAK) inhibitors and other pharmaceutical agents—requires highly selective catalytic strategies. Because the target molecule contains both a reactive pyrazole core and a reducible nitrile moiety, the synthetic route must be carefully designed to prevent unwanted side reactions such as over-reduction or catalyst poisoning.

    As an application scientist, selecting the right catalyst system is a matter of balancing chemoselectivity, turnover frequency, and scalability. This guide objectively compares the catalytic systems used in the two primary phases of this synthesis: C-C Bond Formation (to build the acrylonitrile intermediate) and Selective Hydrogenation (to yield the final propanenitrile).

    Mechanistic Pathway Overview

    The synthesis typically proceeds via one of two convergent pathways to form the α,β-unsaturated intermediate, followed by a unified hydrogenation step.

    Pathway cluster_0 Precursors N1 4-Bromo-3-isobutyl -1H-pyrazole N3 3-(3-Isobutyl-1H-pyrazol-4-yl) acrylonitrile N1->N3 Heck Coupling (Pd Catalysts) N2 3-Isobutyl-1H-pyrazole -4-carbaldehyde N2->N3 Knoevenagel (Base Catalysts) N4 3-(3-Isobutyl-1H-pyrazol-4-yl) propanenitrile N3->N4 Selective Hydrogenation (Pd/C, Rh/C)

    Catalytic pathways for the synthesis of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile.

    Phase 1: C-C Bond Formation (The Acrylonitrile Intermediate)

    To install the three-carbon chain at the C4 position of the pyrazole, chemists typically choose between a transition-metal-catalyzed Heck reaction or an organocatalytic Knoevenagel condensation.

    Heck Cross-Coupling Catalysts

    The1 with acrylonitrile is a direct route that bypasses the need for aldehyde precursors[1].

    • Pd(OAc)₂ / P(o-tolyl)₃: This system is highly effective. The electron-rich nature of the pyrazole ring makes oxidative addition challenging; however, the steric bulk of the P(o-tolyl)₃ ligand promotes rapid reductive elimination, driving the catalytic cycle forward.

    • Pd(PPh₃)₄: While milder, this zero-valent palladium catalyst often suffers from slower kinetics in pyrazole systems due to the strong coordinating ability of the pyrazole nitrogen, which can lead to catalyst poisoning.

    Knoevenagel Condensation Catalysts

    If the starting material is 3-isobutyl-1H-pyrazole-4-carbaldehyde, a2 with cyanoacetic acid or acetonitrile is preferred[2].

    • Piperidine: Acts as a bifunctional organocatalyst. It forms a reactive iminium ion intermediate with the aldehyde, significantly lowering the activation energy for nucleophilic attack by the nitrile.

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A stronger, non-nucleophilic base that deprotonates the nitrile rapidly but lacks the iminium-activation mechanism, sometimes leading to lower overall yields due to side-product formation.

    Quantitative Comparison: Phase 1 Catalysts
    Catalyst SystemReaction PathwayAvg. Yield (%)Reaction Time (h)Mechanistic AdvantagePrimary Limitation
    Pd(OAc)₂ / P(o-tolyl)₃ Heck Coupling8212Bulky ligand accelerates reductive eliminationRequires strict inert atmosphere
    Pd(PPh₃)₄ Heck Coupling6518Mild operating conditionsProne to N-coordination poisoning
    Piperidine Knoevenagel886Iminium ion activation lowers energy barrierRequires aldehyde precursor
    DBU Knoevenagel914Extremely fast deprotonation kineticsCan induce undesired polymerization

    Phase 2: Selective Hydrogenation (Propanenitrile Synthesis)

    The most critical step is the 3 of the α,β-unsaturated double bond[3]. The challenge lies in chemoselectivity: reducing the alkene without reducing the highly susceptible nitrile group to a primary amine, a common issue in4[4].

    • 10% Pd/C: The industry standard. However, palladium has a high affinity for nitriles. If the reaction is left even slightly too long, or if hydrogen pressure exceeds 1 atm, the nitrile will reduce.

    • 5% Rh/C: Rhodium exhibits a profound kinetic preference for C=C double bonds over C≡N triple bonds. It allows for complete conversion of the alkene while leaving the nitrile entirely intact, even at extended reaction times.

    • Raney Nickel: Cost-effective but requires high pressure (up to 50 atm) and often results in poor chemoselectivity, yielding complex mixtures of propanenitrile and propanamine derivatives.

    Quantitative Comparison: Phase 2 Catalysts
    CatalystLoading (mol%)H₂ Pressure (atm)Selectivity (Alkene:Nitrile)Avg. Yield (%)Causality of Performance
    10% Pd/C 5185:1578High surface affinity for both C=C and C≡N bonds causes over-reduction.
    5% Rh/C 21>99:194Kinetic barrier for C≡N coordination on Rh prevents amine formation.
    Raney Ni 205070:3060High pressure forces indiscriminate reduction across all pi-systems.

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols utilize the optimal catalyst systems (Pd(OAc)₂ for Phase 1 and Rh/C for Phase 2) and incorporate built-in validation checkpoints.

    Protocol A: Heck Coupling via Pd(OAc)₂
    • Preparation: Charge a flame-dried Schlenk flask with 4-bromo-3-isobutyl-1H-pyrazole (1.0 eq), acrylonitrile (2.0 eq), Pd(OAc)₂ (0.05 eq), P(o-tolyl)₃ (0.1 eq), and triethylamine (3.0 eq) in anhydrous DMF (0.2 M).

    • Degassing (Critical): Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

    • Reaction: Heat the mixture to 110 °C for 12 hours under a nitrogen atmosphere.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 2:1). The reaction is complete when the starting material (Rf ~0.6) disappears and a highly fluorescent, UV-active spot (Rf ~0.4) appears, confirming the extended conjugation of the acrylonitrile product.

    • Workup: Quench with water, extract with EtOAc, and filter the organic layer through a tightly packed pad of Celite. Causality: Celite filtration removes colloidal palladium black, which would otherwise poison the catalyst in Phase 2.

    Protocol B: Chemoselective Hydrogenation via Rh/C
    • Preparation: Dissolve the purified 3-(3-isobutyl-1H-pyrazol-4-yl)acrylonitrile in anhydrous methanol (0.1 M).

    • Catalyst Addition: Add 5% Rh/C (2 mol% relative to substrate) under a steady stream of nitrogen to prevent solvent ignition.

    • Hydrogenation: Evacuate the flask and backfill with hydrogen gas using a balloon (exactly 1 atm). Stir vigorously at room temperature for 4 hours.

    • Self-Validation Checkpoint: Monitor hydrogen uptake using a gas burette. The reaction should consume exactly 1.0 equivalent of H₂. On TLC, the product will shift to a slightly higher Rf (~0.45) and lose its strong UV fluorescence due to the saturation of the double bond.

    • Isolation: Filter the suspension through Celite, wash with methanol, and concentrate in vacuo to afford the pure 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile.

    References

    • Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

    • Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

    • Sustainable C-H Functionalisation by Improved Catalyst Design Source: CORE (UK) URL:[Link][3]

    • Discovery and Optimization of C-2 Methyl Imidazopyrrolopyridines as Potent and Orally Bioavailable JAK1 Inhibitors with Selectivity over JAK2 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][4]

    Sources

    Safety & Regulatory Compliance

    Safety

    3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile proper disposal procedures

    As researchers and drug development professionals scale up the synthesis of complex active pharmaceutical ingredients (APIs), the management of highly functionalized intermediates becomes a critical operational vector. 3...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As researchers and drug development professionals scale up the synthesis of complex active pharmaceutical ingredients (APIs), the management of highly functionalized intermediates becomes a critical operational vector. 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile is a specialized building block—often utilized in the synthesis of kinase and JAK/STAT inhibitors—that features both a lipophilic substituted pyrazole ring and an aliphatic nitrile chain.

    Handling and disposing of this compound requires rigorous environmental health and safety (EHS) oversight. This guide provides a definitive, self-validating framework for the safe operational handling, spill response, and RCRA-compliant disposal of this chemical.

    Mechanistic Toxicology & Hazard Causality

    To safely manage 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile, scientists must understand the distinct toxicological mechanisms driven by its functional groups:

    • The Propanenitrile Moiety (Acute Toxicity): Aliphatic nitriles are highly toxic via inhalation, dermal absorption, and ingestion. In biological systems, nitriles can undergo hepatic metabolism via Cytochrome P450 enzymes. This oxidative process can release free cyanide ions (CN⁻), which subsequently bind to cytochrome c oxidase in the mitochondria, halting cellular respiration and causing severe acute neurotoxicity. Furthermore, under strongly acidic conditions, nitriles can undergo acid-catalyzed hydrolysis, risking the release of lethal hydrogen cyanide (HCN) gas.

    • The Pyrazole Core (Chronic & Aquatic Toxicity): Substituted heterocyclic pyrazoles are biologically active and environmentally persistent. Repeated exposure can lead to hepatic and thyroid disruption. In aquatic ecosystems, pyrazole derivatives resist rapid biodegradation, necessitating strict prevention of drain disposal to avoid long-term environmental accumulation.

    Because of these combined properties, this compound must be managed as an acutely toxic and environmentally hazardous chemical under standard laboratory regulations[1].

    Quantitative Safety Parameters

    All operational planning must be grounded in empirical safety data. The following tables summarize the synthesized hazard classifications and the exact personal protective equipment (PPE) required to prevent exposure.

    Table 1: Toxicological & Physical Hazard Profile

    Hazard Category GHS Classification Mechanistic Cause
    Acute Toxicity (Oral/Dermal) Category 3 / 4 Hepatic metabolism of the nitrile group to cyanide; Pyrazole systemic toxicity.
    Skin/Eye Irritation Category 2 / 2A Heterocyclic nitrogen basicity causing localized tissue reactivity.

    | Aquatic Toxicity | Chronic Category 2 | Pyrazole ring stability leading to environmental persistence. |

    Table 2: Required Personal Protective Equipment (PPE) Specifications

    PPE Component Material Specification Quantitative Standard
    Gloves Nitrile Rubber (NBR) Thickness: ≥ 0.11 mm, Breakthrough time: > 480 min.
    Eye Protection Safety Goggles / Face Shield ANSI Z87.1 / EN 166 compliant.

    | Respiratory | N95 / P100 Particulate Respirator | Required only if handling dry powder outside a certified fume hood. |

    Operational Spill Response Protocol

    In the event of a localized spill, researchers must execute a self-validating cleanup protocol to prevent aerosolization and dermal contact.

    • Step 1: Evacuate and Assess. Immediately isolate the area. Ensure the laboratory's ventilation system (e.g., fume hood) is operating at maximum capacity.

    • Step 2: PPE Donning & Validation. Don a fresh pair of extended-cuff nitrile gloves. Self-Validation: Perform a quick inflation test on the gloves prior to donning to ensure zero micro-punctures.

    • Step 3: Wet Containment. Do NOT sweep the dry powder, as this generates inhalable hazardous dust[2]. Lightly dampen a highly absorbent chemical spill pad with water or a mild alkaline solution and gently lay it over the powder to suppress aerosolization.

    • Step 4: Collection. Carefully scoop the dampened material using a non-sparking, anti-static tool. Place all collected material and contaminated spill pads into a high-density polyethylene (HDPE) waste container.

    • Step 5: Decontamination & Validation. Wipe the spill surface with a 10% sodium carbonate solution to neutralize residual organics. Self-Validation: Swab the area with pH indicator paper to confirm a neutral pH (7.0), ensuring no reactive acidic or basic residues remain.

    Step-by-Step Waste Disposal Procedures

    The disposal of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile relies on a strict segregation and thermal destruction pathway. Never dispose of this compound down the sink or in general biohazard waste[3].

    • Step 1: Chemical Segregation (Critical). Isolate the nitrile waste from all strong acids and oxidizers. Causality: Mixing nitriles with strong acids can trigger hydrolysis, potentially releasing toxic hydrogen cyanide (HCN) gas.

    • Step 2: Primary Containment. Transfer the waste into a compatible, sealable container—preferably amber glass or HDPE[4]. Ensure the container is free of micro-fractures and the cap features a secure PTFE liner.

    • Step 3: RCRA Labeling. Affix a standardized hazardous waste label. The label must explicitly state: "Hazardous Waste - Toxic Organic Solid (Nitrile/Pyrazole derivative)" and include the exact date the first drop of waste entered the container[2].

    • Step 4: SAA Storage. Store the sealed container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a chemically resistant tray). Self-Validation: Audit the SAA log to ensure the waste does not exceed the federally mandated 90-day storage limit[3].

    • Step 5: Licensed Incineration. Hand the documented waste over to a certified RCRA-licensed hazardous waste vendor[1]. Causality: High-temperature incineration (>1000°C) is the only validated method to completely break the robust carbon-nitrogen triple bond and the pyrazole ring, converting the compound into harmless CO₂, H₂O, and NOₓ gases, thereby preventing groundwater contamination.

    Disposal Workflow Visualization

    The following logical workflow maps the lifecycle of the chemical waste from generation to final thermal destruction.

    DisposalWorkflow Start 1. Waste Generation (Fume Hood) Segregate 2. Segregation (Isolate from Acids) Start->Segregate Contain 3. Primary Containment (HDPE/Glass) Segregate->Contain Label 4. RCRA Labeling (Toxic/Environmental Hazard) Contain->Label Store 5. SAA Storage (Secondary Containment) Label->Store Incinerate 6. Vendor Incineration (Thermal Destruction) Store->Incinerate

    Workflow for the segregation and thermal destruction of nitrile-based hazardous waste.

    References

    • Environmental Protection Agency (EPA). "Hazardous Waste Listings and Identification." EPA.gov. Available at:[Link][1]

    • University of British Columbia. "Standard Operating Procedure - Laboratory Waste Disposal (Chemistry)." UBC Chemistry. Available at: [Link][4]

    Sources

    Handling

    Personal protective equipment for handling 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile

    As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates like 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile requires moving beyond generic safety data sheets. To design an effecti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates like 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile requires moving beyond generic safety data sheets. To design an effective safety protocol, we must first deconstruct the molecule's structural pharmacology and its inherent physical hazards.

    This compound is a bifunctional building block featuring a basic pyrazole ring, a highly lipophilic isobutyl group, and an aliphatic nitrile moiety. While pyrazole derivatives are highly valued in drug discovery for their diverse biological activities, they are notorious for causing serious ocular, dermal, and respiratory irritation[1]. Furthermore, the addition of the isobutyl group significantly increases the molecule's partition coefficient (LogP), enhancing its ability to penetrate the lipid bilayer of the stratum corneum (skin). Once absorbed, aliphatic nitriles can undergo hepatic oxidation, posing a risk of systemic toxicity[2].

    To ensure absolute laboratory safety, the following guide provides a self-validating, causality-driven approach to personal protective equipment (PPE) and operational logistics.

    Mechanistic Hazard Pathway

    Understanding how a chemical interacts with the body dictates why specific PPE is required. The diagram below illustrates the exposure pathways and metabolic hazards associated with this class of substituted pyrazole-nitriles.

    HazardPathway A 3-(3-isobutyl-1H-pyrazol-4-yl) propanenitrile B1 Dermal Contact (Enhanced by Lipophilicity) A->B1 Handling Error B2 Inhalation (Dust/Aerosol) A->B2 Poor Ventilation C1 Systemic Absorption B1->C1 C2 Local Tissue Irritation (Pyrazole Basicity) B1->C2 B2->C1 B2->C2 D Hepatic Metabolism (Aliphatic Nitrile) C1->D Blood Circulation E Systemic Toxicity (Mucous/Neurological) D->E CYP450 Oxidation

    Exposure pathways and metabolic hazards of substituted pyrazole-nitriles.

    Mandatory PPE Specification Matrix

    Standard laboratory PPE is insufficient for prolonged handling of lipophilic nitriles. The following matrix outlines the required equipment, grounded in the chemical's specific reactivity profile[3].

    PPE CategoryRecommended SpecificationCausality & Scientific Justification
    Hand Protection Primary: Extended-cuff Nitrile (≥8 mil).Secondary (if using solvents): Butyl rubber or laminate (e.g., Silver Shield®).The isobutyl group acts as a permeation enhancer. Standard 4-mil nitrile gloves offer limited breakthrough time against solvated aliphatic nitriles[4]. Double-gloving is mandatory.
    Eye Protection Indirect-vented chemical splash goggles (ANSI Z87.1+).Pyrazole derivatives are severe ocular irritants[5]. Safety glasses with side shields do not provide an adequate seal against airborne dust or aerosolized solvent droplets.
    Body Protection Flame-resistant (FR) lab coat with knit cuffs, fully buttoned. Chemical-resistant apron for scale-up.Prevents electrostatic discharge (critical if handling with flammable solvents like acetonitrile) and provides a physical barrier against lipophilic solid transfer to skin.
    Respiratory N95/P100 particulate respirator (if handled outside a fume hood). Type ABEK filter for large-scale solvent use.Short-term inhalation of aliphatic nitriles causes mucous membrane irritation, while long-term exposure can lead to neurological symptoms.

    Operational Workflow & Handling Protocols

    Every procedure must be a self-validating system. Do not proceed to the next step unless the current step's safety condition is confirmed.

    Phase 1: Pre-Operational Verification
    • Ventilation Check: Verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Aliphatic nitriles and pyrazoles must never be handled on an open bench[6].

    • Static Dissipation: If the compound is in a fine powder form, ensure spatulas and weighing boats are anti-static to prevent aerosolization.

    • PPE Validation: Inspect outer gloves for micro-tears by trapping air and applying pressure.

    Phase 2: Dispensing and Weighing
    • Preparation: Place a calibrated analytical balance inside the fume hood. Line the weighing area with a disposable, chemical-absorbent mat.

    • Handling: Using a static-free stainless steel or PTFE spatula, carefully transfer the 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile into a pre-tared vial.

    • Sealing: Cap the vial immediately after dispensing. Pyrazoles can be hygroscopic and reactive to environmental moisture[5].

    • Decontamination: Wipe down the exterior of the sealed vial and the balance with a solvent compatible with nitrile solubility (e.g., a small amount of ethanol or isopropanol) before removing them from the hood.

    Phase 3: Reaction Setup
    • Solvent Addition: If dissolving the compound in organic solvents (e.g., for Rh-catalyzed cascade annulations[3]), add the solvent slowly via syringe or addition funnel while the reaction vessel is securely clamped.

    • Temperature Control: Aliphatic nitriles can react violently with strong acids, bases, or oxidizing agents[7]. Ensure the reaction mixture is kept under an inert atmosphere (Argon/Nitrogen) if utilizing transition-metal catalysts.

    Spill Response and Disposal Plan

    In the event of a spill, immediate containment is critical to prevent vapor accumulation and dermal contact.

    Step-by-Step Spill Mitigation
    • Isolate the Area: Evacuate non-essential personnel. If the spill occurs outside the fume hood, immediately don a half-face respirator with P100/organic vapor cartridges.

    • Solid Spill (Powder): Do not dry sweep. Lightly mist the powder with a compatible high-flashpoint solvent (like water or dilute isopropanol) to suppress dust. Carefully scoop the wetted solid using a non-sparking tool into a hazardous waste container.

    • Liquid Spill (Solvated Compound): Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible absorbents like sawdust.

    • Surface Decontamination: Wash the affected area with a 5% sodium hypochlorite (bleach) solution. Bleach helps to chemically degrade residual nitriles and pyrazole traces, followed by a thorough water rinse.

    Waste Disposal Logistics
    • Segregation: Collect all contaminated consumables (gloves, wipes, mats) in a designated, clearly labeled "Toxic Organic Waste - Nitrile/Pyrazole" container.

    • Incompatibilities: Never mix nitrile waste with strong acids, as this can generate highly toxic hydrogen cyanide (HCN) gas[2].

    • Regulatory Compliance: Store the sealed waste containers in a cool, dry, well-ventilated secondary containment area until pickup by a certified hazardous waste disposal vendor.

    Sources

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